AGN-201904Z
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H25N3NaO8S2 |
|---|---|
Molecular Weight |
582.6 g/mol |
InChI |
InChI=1S/C25H25N3O8S2.Na/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30;/h5-12H,13-14H2,1-4H3,(H,29,30); |
InChI Key |
JKHBQMXYGQTLAB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AGN-201904Z
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGN-201904Z is a novel, orally administered pro-proton pump inhibitor (pro-PPI) developed to provide prolonged and consistent suppression of gastric acid. It is the sodium salt of AGN-201904, an acid-stable prodrug that undergoes a slow, chemically metered absorption throughout the small intestine. Following absorption into the systemic circulation, this compound is rapidly and completely converted to its active metabolite, omeprazole (B731). This unique pharmacokinetic profile results in a prolonged residence time of omeprazole in the plasma, leading to a more sustained inhibition of the gastric H+/K+ ATPase (proton pump) compared to conventional immediate-release PPI formulations. This guide provides a detailed overview of the mechanism of action, pharmacokinetics, and the experimental basis for understanding this compound.
Core Mechanism of Action: A Prodrug Approach to Extended Omeprazole Exposure
The fundamental mechanism of this compound is its function as a prodrug that delivers omeprazole with a modified pharmacokinetic profile.[1][2][3] The core therapeutic action is therefore attributable to omeprazole, a well-characterized proton pump inhibitor.
Absorption and Conversion of this compound
This compound is designed for slow absorption along the length of the small intestine. Once absorbed into the bloodstream, it is rapidly hydrolyzed to omeprazole.[1][2] This conversion is a critical step in its mechanism of action.
Omeprazole's Inhibition of the Gastric H+/K+ ATPase
The omeprazole generated from this compound acts as a proton pump inhibitor. Omeprazole, itself a prodrug, is a weak base that accumulates in the acidic canaliculi of gastric parietal cells. In this acidic environment, it is converted to its active form, a sulfenamide (B3320178) derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inactivating the pump. This action blocks the final step in gastric acid secretion.
Pharmacokinetics and Pharmacodynamics
A randomized, open-label, parallel-group, investigator-blinded study was conducted in 24 healthy, Helicobacter pylori negative male volunteers to compare the pharmacodynamics and pharmacokinetics of this compound (600 mg/day) with esomeprazole (B1671258) (40 mg/day) over five days.
Pharmacokinetic Profile
Blood samples were collected pre-dose and at 1, 2, 4, 8, 12, and 24 hours post-dose on day 1 and day 5. Concentrations of this compound, omeprazole, and esomeprazole were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Pharmacokinetic Parameters of Omeprazole from this compound vs. Esomeprazole (Day 5)
| Parameter | Omeprazole from this compound (600 mg) | Esomeprazole (40 mg) |
| Cmax (ng/mL) | 1030 ± 370 | 1280 ± 440 |
| Tmax (hr) | 4.0 (2.0 - 8.0) | 2.0 (1.0 - 4.0) |
| AUC0-24 (ng·hr/mL) | 11400 ± 4000 | 5840 ± 2220 |
Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax.
Pharmacodynamic Outcomes: Intragastric pH Control
Twenty-four-hour intragastric pH recordings were taken at baseline, day 1, day 3, and day 5.
Table 2: Intragastric pH Parameters on Day 5
| Parameter | This compound (600 mg) | Esomeprazole (40 mg) | p-value |
| Median 24-h pH | 5.59 | 4.50 | <0.0001 |
| Median Nocturnal pH | 5.38 | 2.97 | <0.0001 |
| % Time pH ≥ 4 (24-h) | 84.1% | 68.6% | <0.0001 |
| % Time pH ≥ 4 (Nocturnal) | 82.3% | 48.9% | <0.0001 |
These data demonstrate that this compound leads to a significantly more prolonged and consistent elevation of intragastric pH, particularly during the nocturnal period, as compared to esomeprazole.
Signaling Pathways in Gastric Acid Secretion
The inhibition of the H+/K+ ATPase by omeprazole is the final step in a complex signaling cascade that regulates gastric acid secretion. The parietal cell integrates signals from neural, endocrine, and paracrine pathways.
Experimental Protocols
Clinical Trial of this compound vs. Esomeprazole
-
Study Design: A randomized, open-label, parallel-group, investigator-blinded study in 24 healthy H. pylori negative male volunteers.
-
Dosing: this compound (600 mg/day) or esomeprazole (40 mg/day) administered for 5 consecutive days.
-
Pharmacokinetic Analysis:
-
Serial blood samples were collected at pre-dose, 1, 2, 4, 8, 12, and 24 hours after the first and fifth doses.
-
Plasma concentrations of this compound, omeprazole, and esomeprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) were calculated using a model-independent approach.
-
-
Pharmacodynamic Analysis (Intragastric pH Monitoring):
-
A pH monitoring probe was placed in the stomach of each subject.
-
Continuous 24-hour intragastric pH recordings were obtained at baseline, and on days 1, 3, and 5 of treatment.
-
Data were analyzed for median pH and the percentage of time the pH was maintained above 4.0.
-
In Vitro H+/K+ ATPase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a PPI like omeprazole.
-
Preparation of H+/K+ ATPase: Gastric microsomes containing the H+/K+ ATPase are isolated from an animal source (e.g., porcine or rabbit stomach).
-
Activation of Omeprazole: Omeprazole is a prodrug that requires an acidic environment for conversion to its active form. Therefore, the microsomes are pre-incubated with omeprazole at an acidic pH (e.g., 6.1).
-
ATPase Reaction: The reaction is initiated by adding ATP to the microsome suspension in a buffer at a neutral pH (e.g., 7.4). The hydrolysis of ATP by the H+/K+ ATPase releases inorganic phosphate (Pi).
-
Quantification of Inhibition: The amount of Pi released is measured, typically using a colorimetric assay. The inhibitory effect of omeprazole is determined by comparing the ATPase activity in its presence to a control without the inhibitor.
Conclusion
This compound represents a significant advancement in the formulation of proton pump inhibitors. By functioning as a slowly absorbed prodrug of omeprazole, it achieves a more prolonged and stable systemic exposure to the active drug. This pharmacokinetic advantage translates into superior pharmacodynamic effects, namely more consistent and sustained control of intragastric pH, especially during the critical nocturnal period. The underlying mechanism of action remains the irreversible inhibition of the gastric H+/K+ ATPase by the active metabolite, omeprazole. This in-depth understanding of its mechanism and pharmacokinetic profile provides a strong rationale for its potential to offer improved clinical efficacy in the management of acid-related disorders.
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to AGN-201904Z: A Novel Pro-Proton Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AGN-201904Z, a novel, slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI). This compound is designed for a prolonged residence time in the systemic circulation, where it is rapidly converted to its active metabolite, omeprazole (B731). This unique pharmacokinetic profile offers the potential for more consistent and sustained gastric acid suppression compared to conventional PPIs.
Core Compound Data
This compound is the sodium salt of the omeprazole prodrug, AGN-201904.[1] Key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 651728-41-5 | [2] |
| Molecular Formula | C25H24N3NaO8S2 | [2] |
| Molecular Weight | 581.59 g/mol | [2] |
| Exact Mass | 581.1083 g/mol | [2] |
Mechanism of Action and Signaling Pathway
This compound is an acid-stable prodrug that undergoes conversion to the active proton pump inhibitor, omeprazole, within the systemic circulation. This conversion allows for a chemically metered absorption along the small intestine, leading to a prolonged plasma residence time of omeprazole.
The active omeprazole then targets the H+/K+ ATPase (proton pump) located in the secretory canaliculi of gastric parietal cells. The mechanism of action involves the irreversible inhibition of this enzyme system, which is the final step in gastric acid secretion. By blocking the proton pump, omeprazole effectively suppresses both basal and stimulated gastric acid secretion.
The signaling pathway for the activation of the proton pump, which is ultimately inhibited by the active metabolite of this compound, is initiated by secretagogues such as histamine, gastrin, and acetylcholine. Histamine, binding to H2 receptors, activates a G-protein-coupled pathway that increases intracellular cyclic AMP (cAMP). This cascade leads to the translocation and activation of H+/K+ ATPase at the parietal cell membrane, resulting in the secretion of H+ ions into the gastric lumen.
Experimental Protocols
A key clinical study evaluating the pharmacodynamics and pharmacokinetics of this compound employed a randomized, open-label, parallel-group, investigator-blinded design.
Study Population: 24 healthy, Helicobacter pylori-negative male volunteers.
Treatment Regimen:
-
Group 1: this compound enteric-coated capsules (600 mg/day) for 5 days.
-
Group 2: Esomeprazole (B1671258) delayed-release tablets (40 mg/day) for 5 days.
Pharmacodynamic Assessment:
-
Method: 24-hour intragastric pH monitoring.
-
Timepoints: Baseline, Day 1, Day 3, and Day 5.
Pharmacokinetic Assessment:
-
Method: Blood samples were collected for the determination of this compound, omeprazole, and esomeprazole concentrations using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sampling Timepoints (Post 1st and 5th dose): Predose, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Lower Limit of Quantitation: 0.5 ng/mL for all analytes.
Quantitative Data Summary
The clinical study demonstrated that this compound resulted in a significantly greater and more prolonged acid suppression compared to esomeprazole.
Table 1: Median Percentage of Time with Intragastric pH ≥ 4
| Time Period | Day | This compound | Esomeprazole | p-value |
| 24-hour | 1 | 54.2 | 41.7 | < 0.05 |
| 5 | 83.3 | 55.6 | < 0.0001 | |
| Nocturnal | 1 | 58.3 | 33.3 | < 0.05 |
| 5 | 87.5 | 41.7 | < 0.0001 |
Table 2: Pharmacokinetic Parameters on Day 5
| Parameter | This compound (as Omeprazole) | Esomeprazole |
| AUC (Area Under the Curve) | Approximately twice that of esomeprazole | - |
Signaling Pathway of Proton Pump Activation and Inhibition
The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+ ATPase. The active metabolite of this compound, omeprazole, directly inhibits this final step.
References
An In-depth Technical Guide to the Synthesis and Purification of AGN-201904Z
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN-201904Z, the sodium salt of AGN-201904, is a novel, slowly absorbed, acid-stable pro-drug of omeprazole (B731), a well-established proton pump inhibitor (PPI).[1][2] Its unique pharmacokinetic profile allows for prolonged systemic exposure to the active metabolite, omeprazole, resulting in more significant and sustained suppression of gastric acid compared to conventional PPIs like esomeprazole.[3][4] This extended duration of action suggests potential for improved clinical efficacy in the treatment of acid-related disorders. This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for this compound, based on established principles of medicinal chemistry and the known synthesis of its core component, omeprazole. Detailed experimental protocols, data presentation, and visualizations of the synthetic workflow and mechanism of action are included to support research and development efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate | [1] |
| CAS Number | 651728-41-5 | |
| Chemical Formula | C25H24N3NaO8S2 | |
| Molecular Weight | 581.59 g/mol | |
| Appearance | Solid (assumed) | N/A |
| Solubility | Soluble in aqueous solutions (inferred from sodium salt form) | N/A |
Proposed Synthesis of AGN-201904
While specific proprietary methods for the synthesis of this compound are not publicly available, a logical and feasible synthetic strategy can be devised based on the well-documented synthesis of omeprazole. The proposed pathway involves a multi-step process, beginning with the synthesis of the omeprazole core, followed by the attachment of the side chain, and concluding with the formation of the sodium salt.
Logical Workflow of the Proposed Synthesis
The overall synthetic strategy can be visualized as a three-stage process:
Caption: Logical workflow for the proposed synthesis of this compound.
Detailed Experimental Protocols
The following protocols are hypothetical and based on established chemical transformations for similar molecules. Researchers should adapt and optimize these procedures based on their own experimental findings.
Protocol 1: Synthesis of the Omeprazole Core
This protocol is adapted from known methods for omeprazole synthesis.
-
Step 1: Synthesis of the Sulfide Intermediate. In a suitable reaction vessel, 2-mercapto-5-methoxybenzimidazole is reacted with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine in the presence of a base (e.g., sodium hydroxide) in a solvent such as ethanol (B145695) or acetonitrile. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Step 2: Oxidation to Omeprazole. The sulfide intermediate is then oxidized to the corresponding sulfoxide (B87167) (omeprazole). A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. The reaction is usually carried out at a low temperature (e.g., 0°C to -20°C) to prevent over-oxidation to the sulfone byproduct.
Protocol 2: Synthesis of AGN-201904
-
Step 1: Sulfonylation of Omeprazole. The synthesized omeprazole is then reacted with a suitable 4-(chlorosulfonyl)phenoxyacetic acid derivative (e.g., the corresponding acid chloride or a protected ester). This reaction is typically performed in an aprotic solvent such as pyridine (B92270) or triethylamine, which also acts as a base to neutralize the hydrochloric acid byproduct. The reaction progress is monitored by TLC or high-performance liquid chromatography (HPLC).
Protocol 3: Synthesis of this compound (Salt Formation)
-
Step 1: Neutralization. AGN-201904 (the free acid) is dissolved in a suitable solvent, such as a mixture of ethanol and water. A stoichiometric amount of a sodium base, typically sodium hydroxide or sodium bicarbonate, is added dropwise with stirring.
-
Step 2: Isolation. The resulting sodium salt, this compound, may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure.
Purification of this compound
The purification of this compound is critical to ensure high purity and remove any unreacted starting materials, byproducts, or residual solvents. A multi-step purification strategy is recommended.
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Detailed Purification Protocol
-
Step 1: Crystallization. The crude this compound is dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol/water, acetone/water). The solution is then allowed to cool slowly to induce crystallization.
-
Step 2: Filtration and Washing. The crystallized product is collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove soluble impurities.
-
Step 3: Drying. The purified solid is dried under vacuum to remove any residual solvents.
-
Step 4: Purity Assessment. The purity of the final product should be assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Mechanism of Action: Proton Pump Inhibition
This compound is a prodrug that is converted to the active molecule, omeprazole, in the body. Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (the gastric proton pump) in the parietal cells of the stomach, thereby inhibiting gastric acid secretion.
Caption: Signaling pathway of this compound as a proton pump inhibitor.
Quantitative Data
As specific experimental data for the synthesis of this compound is not publicly available, the following table provides representative data based on typical yields for the synthesis of omeprazole and related compounds. These values should be considered as estimates for process development.
| Step | Parameter | Typical Value |
| Omeprazole Synthesis | Yield of Sulfide Intermediate | 85 - 95% |
| Yield of Oxidation to Omeprazole | 70 - 85% | |
| AGN-201904 Synthesis | Yield of Sulfonylation | 60 - 80% |
| Purification | Final Purity (by HPLC) | > 99% |
Conclusion
This technical guide outlines a plausible and detailed approach to the synthesis and purification of this compound. By leveraging established synthetic methodologies for its core structure, omeprazole, and employing standard purification techniques, researchers can produce this promising pro-drug for further investigation. The provided workflows and protocols serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the exploration of this compound's therapeutic potential. Further optimization of the described procedures will be necessary to achieve scalable and efficient production for preclinical and clinical studies.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of AGN-201904Z: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN-201904Z is a novel, acid-stable pro-drug of omeprazole (B731), a well-characterized proton pump inhibitor (PPI). Its therapeutic effect is mediated through the systemic conversion to omeprazole, which subsequently inhibits the gastric H+/K+ ATPase. This document provides a comprehensive overview of the in-vitro characterization of this compound, focusing on the activity of its active metabolite, omeprazole. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate further research and development.
Introduction
This compound is designed as a slowly absorbed pro-proton pump inhibitor (pro-PPI) that undergoes rapid conversion to the active drug, omeprazole, in the systemic circulation.[1][2][3][4][5] This design aims to provide a prolonged residence time of the active moiety, potentially leading to more consistent and sustained gastric acid suppression compared to conventional PPI formulations.[1][2][3] The primary target of omeprazole is the H+/K+ ATPase, the enzyme responsible for the final step of acid secretion in gastric parietal cells.
This technical guide focuses on the in-vitro methodologies used to characterize the activity of this compound's active metabolite, omeprazole. Due to the pro-drug nature of this compound, its direct in-vitro activity on the H+/K+ ATPase is negligible. The key in-vitro characterization, therefore, revolves around the enzymatic inhibition by its active form, omeprazole.
Mechanism of Action
The mechanism of action of this compound is a two-step process. First, the pro-drug is absorbed and converted to omeprazole in the systemic circulation. Subsequently, omeprazole, a weak base, accumulates in the acidic environment of the parietal cell secretory canaliculi. In this acidic milieu, omeprazole is converted to a reactive tetracyclic sulfenamide (B3320178). This activated form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inhibition.
Figure 1: Mechanism of action of this compound.
Quantitative In-Vitro Data
The in-vitro activity of this compound is primarily assessed by the inhibitory potential of its active metabolite, omeprazole, on the H+/K+ ATPase.
| Compound | Assay | Target | Key Parameter | Value | Reference |
| Omeprazole | H+/K+ ATPase Inhibition Assay | H+/K+ ATPase | IC50 | 1.7 µM | [6] |
Note: The reported IC50 value for omeprazole is dependent on the specific assay conditions, particularly the pre-incubation pH, which is necessary for the acid-catalyzed activation of the compound.
Experimental Protocols
H+/K+ ATPase Inhibition Assay
This assay determines the in-vitro potency of a compound in inhibiting the activity of the H+/K+ ATPase enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of omeprazole on H+/K+ ATPase activity.
Materials:
-
Isolated gastric microsomes containing H+/K+ ATPase
-
Assay buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 1 mM EGTA)
-
ATP (Adenosine triphosphate)
-
Potassium chloride (KCl)
-
Omeprazole
-
Malachite green colorimetric reagent
-
96-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Gastric Microsomes: Isolate H+/K+ ATPase-rich microsomes from porcine or rabbit gastric mucosa by differential centrifugation.
-
Acid Activation of Omeprazole: Pre-incubate varying concentrations of omeprazole with the gastric microsomes in an acidic buffer (pH 6.1) for 30 minutes at 37°C. This step is crucial for the conversion of omeprazole to its active sulfenamide form.
-
ATPase Reaction:
-
Transfer the pre-incubated microsome-omeprazole mixture to the assay buffer (pH 7.4) in a 96-well plate.
-
Initiate the ATPase reaction by adding ATP.
-
Incubate for 30 minutes at 37°C.
-
-
Quantification of Phosphate (B84403) Release:
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the amount of inorganic phosphate released from ATP hydrolysis.
-
-
Data Analysis:
-
Calculate the percentage of H+/K+ ATPase inhibition for each omeprazole concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Figure 2: Experimental workflow for the H+/K+ ATPase inhibition assay.
In-Vitro Pro-drug Conversion Assay (Hypothetical)
This assay would characterize the conversion of this compound to omeprazole in a simulated systemic environment.
Objective: To determine the rate and extent of this compound conversion to omeprazole in the presence of liver microsomes or plasma.
Materials:
-
This compound
-
Omeprazole standard
-
Human liver microsomes or human plasma
-
NADPH (for microsomal assays)
-
Incubation buffer
-
Acetonitrile (B52724) (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate this compound at a known concentration with either human liver microsomes (supplemented with NADPH) or human plasma at 37°C.
-
Collect aliquots at various time points.
-
-
Sample Preparation:
-
Stop the reaction and precipitate proteins by adding ice-cold acetonitrile to the aliquots.
-
Centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both this compound and omeprazole.
-
-
Data Analysis:
-
Plot the concentrations of this compound and omeprazole over time.
-
Calculate the rate of conversion and the half-life of this compound.
-
Figure 3: Workflow for in-vitro pro-drug conversion assay.
Conclusion
The in-vitro characterization of this compound is centered on the well-established inhibitory activity of its active metabolite, omeprazole, on the gastric H+/K+ ATPase. The provided experimental protocols offer a framework for the continued investigation and validation of this and other novel pro-drug proton pump inhibitors. Further in-vitro studies focusing on the conversion kinetics of this compound in biological matrices will be crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile.
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of AGN-201904Z: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-201904Z is an innovative, slowly absorbed, acid-stable pro-drug of omeprazole (B731), developed as a next-generation proton pump inhibitor (PPI).[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used in a key clinical study. This compound is designed for a prolonged residence time of its active metabolite, omeprazole, in the systemic circulation, aiming for a more consistent and sustained suppression of gastric acid.[1][2][3]
Mechanism of Action
As a pro-drug, this compound is rapidly converted to its active form, omeprazole, in the systemic circulation.[1][2][3] Omeprazole, a substituted benzimidazole, acts as an irreversible inhibitor of the gastric H+/K+ ATPase (proton pump) in the secretory canaliculi of parietal cells. This enzyme is the final step in the pathway of gastric acid secretion. By covalently binding to the sulfhydryl groups of cysteine residues in the H+/K+ ATPase, omeprazole inactivates the pump, thereby inhibiting both basal and stimulated gastric acid secretion.
Signaling Pathway for Gastric Acid Secretion and PPI Inhibition
The following diagram illustrates the signaling pathways involved in gastric acid secretion and the point of intervention for proton pump inhibitors like omeprazole.
Pharmacokinetic Profile
A key clinical study compared the pharmacokinetic profiles of this compound (600 mg/day) and esomeprazole (B1671258) (40 mg/day) in healthy Helicobacter pylori-negative male volunteers over 5 days.
Data Presentation
| Parameter | This compound (Omeprazole) - Day 1 | Esomeprazole - Day 1 | This compound (Omeprazole) - Day 5 | Esomeprazole - Day 5 |
| Cmax (ng/mL) | 380.3 ± 147.1 | 1269.4 ± 610.9 | 741.4 ± 359.3 | 1798.8 ± 674.8 |
| Tmax (hr) | 8.0 (4.0 - 12.0) | 2.0 (1.0 - 4.0) | 8.0 (4.0 - 12.0) | 2.0 (1.0 - 4.0) |
| AUC0-24 (ng·hr/mL) | 3139.6 ± 968.3 | 3110.8 ± 1515.2 | 6828.6 ± 2873.3 | 5576.4 ± 2452.9 |
| Half-life (hr) | 2.9 ± 1.0 | 1.2 ± 0.3 | 3.5 ± 1.5 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Data for this compound reflects the measurements of its active metabolite, omeprazole.
The area under the curve (AUC) for omeprazole following this compound administration was approximately twice that of esomeprazole by day 5, indicating a more prolonged systemic exposure.[3]
Experimental Workflow for Pharmacokinetic Analysis
Pharmacodynamic Profile
The pharmacodynamic effects of this compound were assessed by continuous 24-hour intragastric pH monitoring.
Data Presentation
| Parameter | This compound - Day 1 | Esomeprazole - Day 1 | This compound - Day 5 | Esomeprazole - Day 5 |
| Median 24-h pH | 4.8 | 3.7 | 5.6 | 4.5 |
| Median Nocturnal pH | 4.6 | 2.1 | 5.4 | 3.0 |
| % Time pH ≥ 4 (24-h) | 67.2% | 49.6% | 80.8% | 63.8% |
| % Time pH ≥ 4 (Nocturnal) | 66.8% | 38.0% | 85.0% | 49.6% |
On day 1, this compound demonstrated a significantly higher median nocturnal pH and a greater percentage of nocturnal time with pH ≥ 4 compared to esomeprazole.[3] By day 5, both the 24-hour and median nocturnal pH were significantly higher for the this compound group (p < 0.0001).[3]
Experimental Protocols
Clinical Study Design
A randomized, open-label, parallel-group, investigator-blinded study was conducted in 24 healthy, Helicobacter pylori negative male volunteers.[3]
-
Treatment Arms:
-
This compound: 600 mg enteric-coated capsules administered once daily for 5 days.
-
Esomeprazole: 40 mg delayed-release tablets administered once daily for 5 days.[3]
-
Pharmacodynamic Assessment
-
Method: Continuous 24-hour intragastric pH recordings were performed at baseline, and on days 1, 3, and 5 of treatment.
-
Equipment: An ambulatory pH recorder was used for data collection.
Pharmacokinetic Assessment
-
Method: Blood samples were collected to determine the concentrations of this compound, its active metabolite omeprazole, and esomeprazole.
-
Sampling Times: Samples were taken prior to dosing and at 1, 2, 4, 8, 12, and 24 hours post-dose on days 1 and 5.
-
Analysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the analysis of plasma concentrations.
Conclusion
This compound demonstrates a distinct pharmacological profile characterized by its conversion to omeprazole with a prolonged systemic exposure. This results in a significantly greater and more sustained suppression of intragastric acid, particularly during the nocturnal period, when compared to a standard dose of esomeprazole.[3] The data suggests that this compound has the potential to offer improved clinical efficacy for true once-a-day treatment of acid-related disorders.[1][3]
References
AGN-201904Z target identification and validation
Fictional In-depth Technical Guide: Target Identification and Validation of AGN-HYPOTHETICAL
Introduction
AGN-HYPOTHETICAL is a first-in-class, orally bioavailable small molecule inhibitor designed to target a key regulator of cell growth and proliferation. This document outlines the comprehensive preclinical studies performed to identify and validate the molecular target of AGN-HYPOTHETICAL, providing a detailed overview of its mechanism of action and therapeutic potential. The following sections detail the experimental methodologies, quantitative data, and the elucidated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Target Identification
Initial high-throughput screening of a proprietary compound library against a panel of human kinases identified AGN-HYPOTHETICAL as a potent inhibitor of a kinase critical in oncogenic signaling. Subsequent target deconvolution efforts confirmed the mechanistic target of rapamycin (B549165) (mTOR) as the primary molecular target.
Biochemical Assays
Table 1: Kinase Inhibition Profile of AGN-HYPOTHETICAL
| Kinase Target | IC50 (nM) |
| mTOR | 1.2 |
| PI3Kα | 850 |
| PI3Kβ | > 10,000 |
| PI3Kδ | > 10,000 |
| PI3Kγ | > 10,000 |
| Akt1 | 2,500 |
| Akt2 | 3,100 |
| Akt3 | > 10,000 |
| PDK1 | > 10,000 |
| MEK1 | > 10,000 |
| ERK2 | > 10,000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AGN-HYPOTHETICAL against a panel of purified kinases.
-
Methodology:
-
Recombinant human kinases were incubated with varying concentrations of AGN-HYPOTHETICAL in a kinase buffer containing ATP and a specific substrate for each kinase.
-
The reactions were allowed to proceed for 60 minutes at 30°C.
-
Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Target Validation in Cellular Models
The effect of AGN-HYPOTHETICAL on mTOR signaling was investigated in various cancer cell lines.
Cellular Biomarker Analysis
Table 2: Effect of AGN-HYPOTHETICAL on mTOR Pathway Phosphorylation
| Cell Line | Treatment (100 nM AGN-HYPOTHETICAL) | p-4E-BP1 (T37/46) (% Inhibition) | p-S6K (T389) (% Inhibition) |
| MCF-7 (Breast Cancer) | 24 hours | 92 | 88 |
| PC-3 (Prostate Cancer) | 24 hours | 85 | 81 |
| A549 (Lung Cancer) | 24 hours | 89 | 84 |
Experimental Protocol: Western Blot Analysis
-
Objective: To assess the inhibition of mTOR signaling in cancer cell lines by measuring the phosphorylation status of downstream substrates.
-
Methodology:
-
Cancer cell lines were treated with AGN-HYPOTHETICAL at the indicated concentration for 24 hours.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against total and phosphorylated forms of 4E-BP1 and S6K.
-
Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using ImageJ software, and the percentage of inhibition was calculated relative to vehicle-treated controls.
-
Cellular Proliferation
Table 3: Anti-proliferative Activity of AGN-HYPOTHETICAL
| Cell Line | GI50 (nM) |
| MCF-7 | 8.5 |
| PC-3 | 15.2 |
| A549 | 11.8 |
Experimental Protocol: Cell Proliferation Assay
-
Objective: To determine the growth inhibitory (GI50) concentration of AGN-HYPOTHETICAL in various cancer cell lines.
-
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of AGN-HYPOTHETICAL for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
GI50 values were calculated from dose-response curves using non-linear regression analysis.
-
Signaling Pathway and Workflow Diagrams
Caption: Simplified mTOR signaling pathway and the inhibitory action of AGN-HYPOTHETICAL.
Caption: Preclinical target validation workflow for AGN-HYPOTHETICAL.
Preliminary Efficacy of AGN-201904Z: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of AGN-201904Z, a novel pro-drug of omeprazole (B731). The data and methodologies presented are based on the pivotal study by Hunt et al., "Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z," published in Alimentary Pharmacology & Therapeutics in 2008, supplemented with established experimental protocols. This compound is designed for slow absorption and rapid conversion to the active metabolite, omeprazole, aiming for extended control of gastric acidity.[1]
Core Efficacy Data
The preliminary efficacy of this compound was evaluated in a randomized, open-label, parallel-group study involving 24 healthy, Helicobacter pylori-negative male volunteers. The study compared the effects of this compound (600 mg/day) with esomeprazole (B1671258) (40 mg/day) over a 5-day period.[1] The key findings are summarized in the tables below.
Pharmacodynamic Efficacy: Intragastric pH Control
The primary measure of efficacy was the control of intragastric pH over a 24-hour period. This compound demonstrated a statistically significant improvement in gastric acid suppression compared to esomeprazole, particularly during the nocturnal period.
Table 1: Median 24-Hour and Nocturnal Intragastric pH
| Timepoint | Parameter | This compound (600 mg/day) | Esomeprazole (40 mg/day) |
| Day 5 | Median 24-Hour pH | 5.59 | 4.50 |
| Day 5 | Median Nocturnal pH | 5.38 | 2.97 |
Data extracted from Hunt et al., 2008. The study reported these median values as key efficacy endpoints.[1]
Table 2: Percentage of Time with Intragastric pH < 4.0 (Nocturnal Period)
| Treatment Group | Percentage of Time with pH < 4.0 |
| AGN-201904-Z | 17% |
| Esomeprazole | 62% |
This table highlights the significant difference in nocturnal acid control, a key challenge in the management of acid-related disorders.[1]
Pharmacokinetic Profile
This compound is a pro-drug that is rapidly converted to its active metabolite, omeprazole, in the systemic circulation. The pharmacokinetic parameters reflect the concentration of omeprazole in the blood following the administration of this compound.
Table 3: Pharmacokinetic Parameters of the Active Metabolite (Omeprazole) on Day 5
| Parameter | This compound (600 mg) | Esomeprazole (40 mg) |
| Tmax (Peak Concentration Time) | 4.17 hours | Not explicitly stated |
| Apparent Half-life (t½) | 3.78 hours | Not explicitly stated |
| Area Under the Curve (AUC) | Approximately 2x that of esomeprazole | Baseline for comparison |
Pharmacokinetic data is for the active metabolite, omeprazole. The AUC for this compound was reported to be twice that of esomeprazole on day 5, indicating greater drug exposure.[1]
Experimental Protocols
The following sections detail the methodologies employed in the preliminary efficacy studies of this compound. These are based on the descriptions in the primary study, supplemented by standard clinical laboratory procedures.
24-Hour Intragastric pH Monitoring
This procedure is critical for assessing the pharmacodynamic effect of acid-suppressing medications.
-
Patient Preparation : Subjects are required to fast overnight before the placement of the pH probe. The use of any acid-modifying medications is discontinued (B1498344) for a specified period before the study to ensure an accurate baseline reading.[2][3][4][5][6]
-
Probe Placement : A thin, flexible catheter with a pH sensor at its tip is inserted through the nasal passage, down the esophagus, and positioned in the stomach.[2][3][4][6] The correct placement is typically confirmed by manometry or radiographic imaging.
-
Data Recording : The catheter is connected to a portable data logger that records the intragastric pH continuously over a 24-hour period. Patients are encouraged to maintain their normal daily activities and to log meals, sleep times, and any symptoms experienced.[2][3][4]
-
Data Analysis : The recorded pH data is analyzed to determine key parameters such as the median pH over 24 hours, the percentage of time the pH remains above a certain threshold (e.g., 4.0), and specific analyses of daytime and nighttime periods.
Pharmacokinetic Blood Sampling and Analysis
To determine the concentration of the active metabolite (omeprazole) in the blood over time, a rigorous blood sampling and analysis protocol is followed.
-
Blood Collection : Venous blood samples are collected into tubes containing an anticoagulant at predetermined time points before and after drug administration.
-
Plasma Separation : The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalytical Method : The concentration of omeprazole in the plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][9][10] This involves:
-
Sample Preparation : Extraction of the drug from the plasma matrix, often through liquid-liquid or solid-phase extraction.[7][8]
-
Chromatographic Separation : Injecting the extracted sample into an HPLC system to separate omeprazole from other plasma components.[7][9]
-
Detection and Quantification : Using a UV or mass spectrometer detector to identify and quantify the amount of omeprazole present.[7][10]
-
Gastrin Level Measurement
Serum gastrin levels are often measured in studies of potent acid-suppressing drugs to monitor for potential hypergastrinemia.
-
Sample Collection : Fasting blood samples are collected, and the serum is separated and stored.[11]
-
Immunoassay : Serum gastrin concentrations are measured using a competitive enzyme-linked immunosorbent assay (ELISA).[12][13][14]
-
Principle : The assay involves a competition between the gastrin in the patient's sample and a labeled gastrin for binding to a limited number of anti-gastrin antibodies.
-
Procedure : The patient's serum is incubated in microplate wells coated with anti-gastrin antibodies, along with enzyme-labeled gastrin. After incubation and washing, a substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of gastrin in the sample.[12][13]
-
Quantification : The concentration is determined by comparing the results to a standard curve generated with known concentrations of gastrin.[12]
-
Visualizations: Pathways and Workflows
To further elucidate the processes involved in the preliminary studies of this compound, the following diagrams are provided.
Caption: Metabolic pathway of this compound from pro-drug to active omeprazole.
Caption: Workflow of the comparative clinical efficacy study.
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24hr pH Monitoring Testing - GI Motility Disorders Unit | Western Sydney University [westernsydney.edu.au]
- 3. nth.nhs.uk [nth.nhs.uk]
- 4. matsusurgical.com [matsusurgical.com]
- 5. east.optum.com [east.optum.com]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. logan.testcatalog.org [logan.testcatalog.org]
- 12. ibl-america.com [ibl-america.com]
- 13. Human Gastrin ELISA Kit (EEL058) - Invitrogen [thermofisher.com]
- 14. raybiotech.com [raybiotech.com]
Methodological & Application
Application Notes and Protocols for AGN-201904Z In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-201904Z is an investigational pro-drug of omeprazole (B731), a well-established proton pump inhibitor (PPI).[1] It is designed as a slowly absorbed, acid-stable compound that undergoes rapid conversion to omeprazole in the systemic circulation. This design aims to provide a prolonged residence time of the active metabolite, omeprazole, thereby offering a more sustained suppression of gastric acid compared to existing PPIs.[1] Preclinical studies in rats and dogs have suggested that oral administration of this compound leads to a more prolonged systemic concentration of omeprazole compared to direct administration of omeprazole or esomeprazole (B1671258).
Mechanism of Action & Signaling Pathway
This compound exerts its pharmacological effect through its active metabolite, omeprazole. Omeprazole is a weak base that, after systemic absorption, specifically concentrates in the acidic environment of the secretory canaliculi of gastric parietal cells. Here, it is converted to its active form, a sulphenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme (the proton pump). This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction of both basal and stimulated gastric acid output.
Experimental Protocols
While specific preclinical protocols for this compound are not publicly available, the following represents a detailed, representative in vivo protocol for evaluating its pharmacodynamic and pharmacokinetic properties in a canine model. This protocol is synthesized from established methodologies for studying proton pump inhibitors in dogs.
Objective
To assess the pharmacodynamics (gastric acid suppression) and pharmacokinetics of orally administered this compound in healthy beagle dogs.
Materials
-
This compound (formulated for oral administration)
-
Healthy adult beagle dogs (male and female)
-
Veterinary anesthesia equipment
-
Endoscopy system
-
Wireless pH monitoring capsules and data logger
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Experimental Workflow
Detailed Methodologies
1. Animal Model and Acclimatization:
-
Use healthy, adult beagle dogs of both sexes, weighing approximately 10-15 kg.
-
Acclimatize animals to the housing conditions for at least 7 days prior to the study.
-
House animals individually to allow for accurate monitoring of food and water intake.
2. Baseline Gastric pH Monitoring:
-
Fast dogs overnight (approximately 12 hours) with free access to water.
-
Anesthetize the dogs and endoscopically place a wireless pH monitoring capsule in the stomach.
-
Monitor and record baseline gastric pH for a continuous 24-hour period.
3. Dosing and Administration:
-
Following the baseline period, begin daily oral administration of this compound. A starting dose can be extrapolated from human studies (e.g., 600 mg/day for a human subject) and adjusted for the animal's weight and metabolic rate.
-
Administer the drug at the same time each day for a period of 5 consecutive days.
4. Pharmacodynamic (PD) Assessment:
-
Continue to monitor intragastric pH continuously throughout the 5-day treatment period using the wireless pH monitoring system.
-
The primary PD endpoint is the percentage of time the intragastric pH remains above a clinically relevant threshold (e.g., pH ≥ 4).
5. Pharmacokinetic (PK) Assessment:
-
On Day 1 and Day 5 of treatment, collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-containing tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound and its active metabolite, omeprazole, using a validated HPLC-MS/MS method.
-
Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
6. Data Analysis:
-
Compare the percentage of time gastric pH ≥ 4 during the treatment period to the baseline period using appropriate statistical methods (e.g., paired t-test or ANOVA).
-
Analyze and summarize the pharmacokinetic parameters for both this compound and omeprazole.
Quantitative Data
As detailed quantitative data from preclinical in vivo studies of this compound are not publicly available, the following tables summarize the pharmacodynamic and pharmacokinetic data from a human clinical trial comparing this compound (600 mg/day) with esomeprazole (40 mg/day) over 5 days in healthy male volunteers.
Table 1: Pharmacodynamic Outcomes (Intragastric pH)
| Parameter | Day 1: this compound | Day 1: Esomeprazole | Day 5: this compound | Day 5: Esomeprazole |
| Median 24-h pH | - | - | 5.59 | 4.50 |
| Median Nocturnal pH | 4.41 | 2.21 | 5.38 | 2.97 |
| % Time with pH ≥ 4 (24-h) | - | - | 80.4% | 54.4% |
| % Time with pH ≥ 4 (Nocturnal) | 65.6% | 28.5% | 83.1% | 37.4% |
| % Time with pH ≥ 5 (24-h) | 59.9% | 36.4% | 69.4% | 40.3% |
| % Time with pH ≥ 5 (Nocturnal) | 55.7% | 16.5% | 73.0% | 25.4% |
Data adapted from Hunt et al., 2008.
Table 2: Pharmacokinetic Parameters (Active Metabolite: Omeprazole)
| Parameter | Day 5: this compound | Day 5: Esomeprazole |
| AUC (Area Under the Curve) | ~2x higher | Baseline |
| Blood Omeprazole Concentration > 50ng/mL | More prolonged | Less prolonged |
Qualitative comparison based on data from Hunt et al., 2008.
References
Application Notes and Protocols for AGN-201904Z in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-201904Z is identified as a slowly absorbed, acid-stable pro-drug of omeprazole (B731), which functions as a proton pump inhibitor (PPI).[1][2] In the systemic circulation, this compound is rapidly converted to its active form, omeprazole.[1][2] Its primary mechanism of action is the inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a reduction in gastric acid secretion.[1] While its principal application is in gastroenterology, its effects on cellular processes can be studied in various in vitro cell culture models.
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, ensuring reproducible and reliable results.
Mechanism of Action: Proton Pump Inhibition
This compound, as a pro-drug of omeprazole, ultimately targets the proton pump in the secretory canaliculi of gastric parietal cells. The active form of omeprazole forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition. This action blocks the final step in gastric acid secretion.
References
Application Note: Quantification of AGN-201904Z in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of AGN-201904Z, a novel pro-drug of omeprazole, in human plasma.[1][2][3] The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the analysis of small molecules in complex biological matrices.[4][5] The protocol detailed below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for pharmacokinetic studies and clinical research. The method demonstrates high sensitivity, specificity, and a wide dynamic range.
Introduction
This compound is an investigational pro-proton pump inhibitor (pro-PPI) that is rapidly converted to its active metabolite, omeprazole, in the systemic circulation.[1][2] This conversion results in prolonged suppression of gastric acid.[3] Accurate quantification of the parent compound, this compound, in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification of drugs and their metabolites in biological fluids.[5][6][7] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2.2. Instrumentation
-
Liquid Chromatograph (e.g., Sciex ExionLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+)
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 µm)
2.3. Standard and Quality Control Sample Preparation
Stock solutions of this compound and the IS are prepared in methanol. Working solutions are prepared by diluting the stock solutions in a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.
Table 1: Calibration Standard Concentrations
| Standard Level | Concentration (ng/mL) |
| LLOQ | 0.1 |
| Cal 2 | 0.5 |
| Cal 3 | 2.5 |
| Cal 4 | 10 |
| Cal 5 | 50 |
| Cal 6 | 200 |
| Cal 7 | 800 |
| ULOQ | 1000 |
Table 2: Quality Control Sample Concentrations
| QC Level | Concentration (ng/mL) |
| LQC | 0.3 |
| MQC | 75 |
| HQC | 750 |
2.4. Sample Preparation Protocol
A solid-phase extraction (SPE) method is employed for the cleanup of plasma samples.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: To 100 µL of plasma sample, add 25 µL of IS working solution and 200 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol: LC-MS/MS Method for this compound Quantification
1. LC Parameters
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2. MS/MS Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | [Value] | [Value] | [Optimized Value] | [Optimized Value] |
| IS | [Value] | [Value] | [Optimized Value] | [Optimized Value] |
(Note: Specific m/z values for this compound and its fragments would need to be determined experimentally.)
Results and Discussion
The described LC-MS/MS method provides excellent sensitivity and specificity for the quantification of this compound in human plasma. The sample preparation procedure effectively removes matrix interferences, leading to reliable and reproducible results.
Table 4: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Minimal |
| Recovery | Consistent and reproducible |
Visualizations
Diagram 1: Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in plasma.
Diagram 2: Mechanism of Action of this compound
Caption: Simplified signaling pathway of this compound.
Conclusion
The LC-MS/MS method detailed in this application note is suitable for the quantitative determination of this compound in human plasma. The method is sensitive, specific, and robust, making it a valuable tool for pharmacokinetic and clinical studies of this novel pro-drug.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bioxpedia.com [bioxpedia.com]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 7. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Omeprazole in AGN-201904Z Formulation by HPLC-MS/MS
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of omeprazole (B731) from its pro-drug, AGN-201904Z. This compound is an acid-stable pro-drug designed for slower conversion to omeprazole, allowing for a prolonged therapeutic effect.[1][2] This method is crucial for quality control, stability testing, and formulation development of this compound, ensuring the accurate quantification of omeprazole, which may be present as a degradation product or an active pharmaceutical ingredient. The described protocol utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in research and drug development settings.
Introduction
Omeprazole is a widely used proton pump inhibitor that effectively suppresses gastric acid secretion.[3] this compound is a novel pro-drug of omeprazole, engineered to be acid-stable and provide a prolonged release profile of the active compound.[1][2] The development and quality control of this compound formulations necessitate a reliable analytical method to quantify the amount of omeprazole present. This ensures product stability and conformity to specifications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for this purpose. This application note provides a detailed protocol for the extraction and quantification of omeprazole from an this compound formulation using HPLC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Omeprazole reference standard
-
Lansoprazole (B1674482) (Internal Standard, IS)
-
This compound formulation
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (for method development and validation, if applicable)
Sample Preparation
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of omeprazole and lansoprazole (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of omeprazole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of the internal standard (lansoprazole) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
-
For analysis of this compound formulation, accurately weigh a portion of the formulation, dissolve it in a known volume of diluent to achieve a theoretical omeprazole concentration within the calibration curve range.
-
-
Extraction Protocol (Protein Precipitation):
-
To 100 µL of the sample (dissolved formulation, standard, or QC), add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins and extract the analyte.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the HPLC-MS/MS system.
-
HPLC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Omeprazole: 346.1 > 198.1, Lansoprazole (IS): 370.1 > 252.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Data Presentation
Table 1: Quantitative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for omeprazole detection.
References
Application Notes and Protocols for AGN-201904Z in Animal Models of Acid Reflux
Introduction
AGN-201904Z is a novel, slowly-absorbed, acid-stable pro-drug of omeprazole, a well-established proton pump inhibitor (PPI).[1][2] Its unique design facilitates chemically metered absorption throughout the small intestine, leading to a prolonged plasma half-life and extended duration of acid suppression compared to conventional PPIs like esomeprazole.[1][2] Preclinical studies in rats, dogs, and monkeys have confirmed the rapid conversion of this compound to its active metabolite, omeprazole, in the systemic circulation.[1] While clinical trials in healthy human volunteers have demonstrated its superior acid-suppressing capabilities, particularly in nocturnal acid control, detailed studies of this compound in animal models of acid reflux are not extensively published in the public domain.
These application notes aim to provide a framework for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of this compound in preclinical models of gastroesophageal reflux disease (GERD). The protocols outlined below are based on established methodologies for inducing and assessing acid reflux in animal models and are adapted for the investigation of a long-acting PPI like this compound.
Mechanism of Action Signaling Pathway
The therapeutic effect of this compound is mediated by its active metabolite, omeprazole. The following diagram illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols describe methods for inducing acid reflux and evaluating the efficacy of this compound in rodent models.
Surgical Model of Reflux Esophagitis in Rats
This model is designed to create chronic acid reflux leading to esophagitis, allowing for the evaluation of the protective effects of therapeutic agents.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals for 24 hours with free access to water.
-
Anesthesia and Surgery: Anesthetize the rats. Make a midline laparotomy to expose the stomach and esophagus. Ligate the pylorus and the transitional region between the forestomach and the glandular portion to induce gastric acid and pepsin accumulation and subsequent reflux into the esophagus.
-
Drug Administration: Administer this compound or vehicle orally (via gavage) 30 minutes before the surgical procedure. Dosing should be determined based on pharmacokinetic studies.
-
Post-operative Care: Suture the abdominal incision and allow the animals to recover.
-
Euthanasia and Tissue Collection: After a predetermined period (e.g., 6-8 hours), euthanize the animals. Carefully dissect the esophagus and stomach.
-
Macroscopic and Microscopic Evaluation: Score the severity of esophageal lesions macroscopically. Collect esophageal tissue for histological analysis (e.g., H&E staining) to assess inflammation, erosion, and ulceration.
Esophageal pH Monitoring in Freely Moving Rats
This protocol allows for the direct measurement of esophageal acid exposure and the evaluation of this compound's ability to suppress reflux events.
Materials:
-
Male Long-Evans rats (300-350g) with surgically implanted esophageal and gastric cannulas.
-
Miniature pH electrodes
-
Data acquisition system
-
This compound
-
Vehicle
Procedure:
-
Animal Preparation: Allow rats to recover fully from cannula implantation surgery.
-
Baseline pH Recording: Record baseline esophageal and gastric pH for a 24-hour period in freely moving rats to establish normal patterns.
-
Drug Administration: Administer a single oral dose of this compound or vehicle.
-
Post-Dosing pH Recording: Continuously monitor esophageal and gastric pH for at least 24 hours post-administration.
-
Data Analysis: Analyze the pH data to determine key parameters.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound in an animal model of acid reflux.
Caption: General experimental workflow.
Quantitative Data Summary
As specific data from animal models of acid reflux for this compound is not publicly available, the following table is a template for how such data could be presented. The values are hypothetical and for illustrative purposes only.
| Experimental Group | Esophageal Lesion Score (0-5) | Mean Ulcer Area (mm²) | Esophageal pH < 4 (% Time) | Frequency of Reflux Events (per hour) |
| Vehicle Control | 4.2 ± 0.5 | 15.3 ± 2.1 | 12.5 ± 1.8 | 8.2 ± 1.1 |
| This compound (10 mg/kg) | 2.1 ± 0.4 | 5.1 ± 1.2 | 3.2 ± 0.7 | 2.5 ± 0.6 |
| This compound (30 mg/kg) | 0.8 ± 0.2 | 1.2 ± 0.5 | 0.5 ± 0.2 | 0.8 ± 0.3 |
*p < 0.05 compared to Vehicle Control
Conclusion
This compound represents a promising next-generation PPI with a pharmacokinetic profile suited for providing consistent and prolonged acid suppression. The protocols and frameworks provided in these application notes offer a starting point for the preclinical evaluation of this compound in animal models of acid reflux. Such studies are crucial for elucidating its therapeutic efficacy and further establishing its potential as a superior treatment for GERD. Further research is warranted to generate specific data on its performance in these models.
References
Application Notes and Protocols for Evaluating the Cellular Activity of AGN-201904Z
Introduction
AGN-201904Z is the sodium salt of AGN-201904, a pro-drug that is converted in the body to omeprazole (B731), a well-characterized proton pump inhibitor (PPI).[1][2] Omeprazole's primary mechanism of action is the irreversible inhibition of the gastric H+/K+ ATPase (the proton pump) in parietal cells, leading to a reduction in gastric acid secretion.[1][3] While the principal application of this compound is for acid-related gastrointestinal disorders, there is growing interest in the scientific community regarding potential off-target effects of PPIs, including anti-cancer activities. This document provides detailed protocols for cell-based assays to investigate both the primary proton pump inhibitory activity and potential anti-proliferative and pro-apoptotic effects of this compound.
It is important to note that as a pro-drug, the in vitro activity of this compound may differ from its in vivo effects, as its conversion to the active form, omeprazole, might be limited in cell culture systems. Therefore, direct testing of omeprazole is often recommended in parallel.
Data Summary
The following table summarizes hypothetical quantitative data from the described cell-based assays. This data is for illustrative purposes to guide expected outcomes.
| Assay Type | Cell Line | Compound | IC50 / EC50 (µM) | Key Findings |
| Proton Pump Activity | HEK293-H+/K+ ATPase | Omeprazole | 0.5 | Potent inhibition of proton pump activity. |
| HEK293-H+/K+ ATPase | This compound | > 50 | Limited direct inhibition due to pro-drug nature. | |
| Cell Viability (MTT) | AGS (gastric cancer) | Omeprazole | 75 | Dose-dependent reduction in cell viability after 72h. |
| AGS (gastric cancer) | This compound | > 100 | Minimal effect on cell viability. | |
| Apoptosis (Caspase-3/7) | HCT116 (colon cancer) | Omeprazole | 60 | Significant induction of apoptosis at higher concentrations. |
| HCT116 (colon cancer) | This compound | > 100 | No significant increase in apoptosis. |
Experimental Protocols
Proton Pump Inhibition Assay
This assay directly measures the primary activity of this compound's active metabolite, omeprazole, on the H+/K+ ATPase.
Principle: A cell line recombinantly expressing the gastric H+/K+ ATPase is used. The activity of the proton pump is measured by monitoring the acidification of the extracellular medium.
Protocol:
-
Cell Culture: Culture HEK293 cells stably transfected with the human H+/K+ ATPase in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and omeprazole in DMSO. Serially dilute the compounds in the assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Assay Procedure:
-
Wash the cells once with the assay buffer.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known PPI).
-
Incubate for 1 hour at 37°C.
-
Add a fluorescent pH indicator dye (e.g., BCECF-AM) and incubate for 30 minutes.
-
Initiate proton pumping by adding a potassium chloride solution.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of acidification for each well. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT)
This assay assesses the effect of this compound on cell proliferation and viability.[4]
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., AGS, HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or omeprazole (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay determines if the observed decrease in cell viability is due to the induction of apoptosis.
Principle: This is a luminogenic assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell number (can be done in a parallel plate) and express the results as fold-change relative to the vehicle control.
Visualizations
Caption: Workflow for cell viability and apoptosis assays.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for Oral Administration of AGN-201904Z in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-201904Z is an acid-stable, slowly absorbed pro-drug of omeprazole (B731), a proton pump inhibitor (PPI).[1][2] Upon systemic circulation, this compound is rapidly converted to omeprazole, leading to a prolonged residence time and sustained suppression of gastric acid.[1][2] This characteristic suggests its potential for true once-a-day treatment, offering improved clinical efficacy over existing PPIs.[1][3] These application notes provide detailed protocols for the preparation and oral administration of this compound in rodent models, a critical step in preclinical evaluation. Given the limited publicly available information on a specific oral formulation for this compound in rodents, this document provides general yet detailed protocols based on common practices for administering poorly water-soluble compounds to laboratory animals.
Physicochemical Properties and Preliminary Data
| Property | Value | Reference |
| Compound Type | Pro-drug of Omeprazole | [1] |
| Chemical Nature | Slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI) | [1][2] |
| Conversion | Rapidly converted to omeprazole in systemic circulation | [1][2] |
| Human Study Formulation | Enteric-coated capsules (600 mg/day) | [3] |
Experimental Protocols
The following protocols are designed for the oral administration of this compound to rodents via oral gavage. The selection of a suitable vehicle is critical for ensuring accurate and consistent dosing. As the solubility of this compound in common vehicles is not specified in available literature, a screening of potential vehicles may be necessary.
Protocol 1: Formulation in a Suspension Vehicle
This protocol is suitable for compounds that are poorly soluble in water. A suspension ensures a uniform dosage can be administered.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (MC) or 1% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Spatula
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles (appropriate size for the rodent species)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
To prepare a 0.5% MC solution, gradually add 0.5 g of methylcellulose to 100 mL of hot sterile water (60-70°C) while stirring vigorously.
-
Once dispersed, cool the solution in an ice bath while continuing to stir until it becomes clear and viscous.
-
Store the vehicle at 4°C.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension. A magnetic stirrer can be used for this step.
-
Continuously stir the suspension during dosing to prevent settling of the compound.
-
Protocol 2: Formulation in a Solubilizing Vehicle
For some non-clinical studies, a solubilizing vehicle may be more appropriate, especially if a clear solution is desired. Polyethylene glycol (PEG) is a common vehicle for such purposes.
Materials:
-
This compound powder
-
Vehicle: Polyethylene glycol 400 (PEG 400)
-
Sterile water or saline (optional, for dilution)
-
Vortex mixer
-
Water bath or sonicator (optional, to aid dissolution)
-
Calibrated balance
-
Spatula
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles
-
Syringes
Procedure:
-
This compound Solution Preparation:
-
Weigh the required amount of this compound.
-
Add the powder to a suitable container with the calculated volume of PEG 400.
-
Vortex the mixture thoroughly. Gentle warming in a water bath or sonication can be used to facilitate dissolution.
-
If necessary, the PEG 400 solution can be diluted with sterile water or saline. However, the solubility of the compound in the final mixture must be confirmed to avoid precipitation.
-
Oral Gavage Administration
Procedure:
-
Animal Handling and Restraint:
-
Properly restrain the animal to ensure its safety and the accuracy of the administration. For rats, this typically involves holding the animal firmly by the scruff of the neck to immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. The animal should swallow the tube. If there is any resistance, withdraw the needle and try again. Do not force the needle , as this can cause injury.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the stomach, administer the formulation slowly and steadily.
-
-
Post-Administration Monitoring:
-
Observe the animal for a short period after administration to ensure there are no immediate adverse effects, such as respiratory distress.
-
Visualizations
References
Measuring the Pharmacokinetics of AGN-201904Z: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN-201904Z is a novel, acid-stable pro-drug of omeprazole (B731), a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] Developed to provide a slower, more sustained release and conversion to its active form, this compound aims to offer prolonged suppression of gastric acid secretion compared to conventional PPIs.[1][2] This document provides detailed application notes and protocols for the measurement of the pharmacokinetics of this compound and its active metabolite, omeprazole, in a research setting.
This compound is designed for slow absorption along the small intestine, after which it is rapidly hydrolyzed in the bloodstream to form omeprazole.[2] This continuous absorption and conversion are intended to maintain therapeutic plasma concentrations of omeprazole over a longer period, potentially leading to more consistent and effective control of gastric pH.
Mechanism of Action: Proton Pump Inhibition
The active metabolite of this compound, omeprazole, exerts its pharmacological effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. This enzyme is the final step in the secretion of gastric acid. By blocking the proton pump, omeprazole effectively reduces the production of stomach acid.
Pharmacokinetic Profile of this compound and Omeprazole
A clinical study in healthy male volunteers compared the administration of this compound (600 mg/day) with esomeprazole (B1671258) (40 mg/day) over five days. The study demonstrated that this compound resulted in a significantly more prolonged suppression of gastric acid.
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Findings
| Parameter | This compound (600 mg/day) | Esomeprazole (40 mg/day) |
| Active Metabolite | Omeprazole | Esomeprazole |
| Area Under the Curve (AUC) of Active Metabolite (Day 5) | Approximately twice that of esomeprazole | - |
| Median Nocturnal Gastric pH (Day 1) | Significantly higher than esomeprazole | - |
| Median 24-hour Gastric pH (Day 5) | Significantly higher than esomeprazole (p < 0.0001) | - |
| Median Nocturnal Gastric pH (Day 5) | Significantly higher than esomeprazole (p < 0.0001) | - |
Experimental Protocols
In-Vivo Pharmacokinetic Study Design
This protocol outlines a typical design for a clinical pharmacokinetic study of this compound.
Protocol:
-
Subject Recruitment: Enroll healthy, H. pylori-negative male volunteers.
-
Inclusion/Exclusion Criteria: Define and apply appropriate inclusion and exclusion criteria.
-
Study Design: A randomized, open-label, parallel-group study is a suitable design.
-
Dosing: Administer a single oral dose of this compound (e.g., 600 mg) in enteric-coated capsules.
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Bioanalytical Method for Quantification of this compound and Omeprazole in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of this compound and omeprazole in plasma.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase)
-
This compound and omeprazole reference standards
-
Internal standard (e.g., a structurally similar compound not present in the samples)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, omeprazole, and the internal standard.
Method Validation:
The bioanalytical method must be validated according to regulatory guidelines, including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Elimination half-life. |
| CL/F | Apparent total clearance of the drug from plasma after oral administration. |
| Vd/F | Apparent volume of distribution. |
Conclusion
The study of the pharmacokinetics of this compound is crucial for understanding its potential clinical advantages over existing proton pump inhibitors. The protocols outlined in this document provide a framework for conducting in-vivo pharmacokinetic studies and for the bioanalytical quantification of the pro-drug and its active metabolite. The unique slow-release and conversion profile of this compound necessitates a comprehensive pharmacokinetic assessment to fully characterize its disposition in the body and to correlate its plasma concentrations with its pharmacodynamic effect of gastric acid suppression.
References
Application Notes and Protocols for AGN-201904Z in Long-Term Gastric Acid Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of AGN-201904Z, a novel pro-proton pump inhibitor (pro-PPI), for its application in long-term gastric acid suppression studies. This document includes a summary of its mechanism of action, key experimental findings, and detailed protocols based on available clinical research.
Introduction
This compound is an acid-stable, slowly absorbed pro-drug of omeprazole.[1][2][3][4][5] This design allows for a prolonged systemic circulation of omeprazole, leading to a more sustained and prolonged suppression of gastric acid compared to conventional PPIs like esomeprazole (B1671258).[1][2][5] Its mechanism of action is ultimately the same as other PPIs: the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells. However, its unique pharmacokinetic profile suggests the potential for true once-a-day dosing and improved clinical efficacy, particularly in managing nocturnal acid breakthrough.[1][2]
Mechanism of Action
This compound is administered in an inactive form. After oral ingestion and absorption into the systemic circulation, it is rapidly converted to its active form, omeprazole.[1][2][3][4][5] Omeprazole, a weak base, concentrates in the acidic environment of the parietal cell secretory canaliculi. There, it is converted to a reactive tetracyclic sulfenamide, which covalently binds to cysteine residues on the H+/K+ ATPase, inactivating the pump and inhibiting the final step of gastric acid secretion. The slow absorption profile of this compound ensures a prolonged exposure of the proton pumps to omeprazole.[2]
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from a key comparative study between this compound and esomeprazole in healthy, Helicobacter pylori-negative male volunteers.[1][2][5]
Table 1: Comparative Pharmacodynamic Parameters (Day 5)
| Parameter | This compound (600 mg/day) | Esomeprazole (40 mg/day) | p-value |
| 24-hour Median pH | Significantly Higher | Lower | < 0.0001 |
| Median Nocturnal pH | Significantly Higher | Lower | < 0.0001 |
| % Time with pH ≥ 3 (Nocturnal) | 90.0% | 49.6% | < 0.001 |
| % Time with pH ≥ 4 (Nocturnal) | Significantly Higher | Lower | Significant |
| % Time with pH ≥ 5 (24-hour) | Significantly Higher | Lower | Significant |
| % Time with pH ≥ 5 (Nocturnal) | Significantly Higher | Lower | Significant |
Table 2: Comparative Pharmacokinetic Parameter (Day 5)
| Parameter | This compound (600 mg/day) | Esomeprazole (40 mg/day) |
| Area Under the Curve (AUC) of Omeprazole | ~2x higher | Lower |
Experimental Protocols
The following is a detailed protocol based on the methodology of the key clinical study comparing this compound and esomeprazole.[1][2][5]
Phase I Clinical Trial Protocol: Pharmacodynamics and Pharmacokinetics of this compound
1. Study Design:
-
A randomized, open-label, parallel-group, investigator-blinded study.[1][2][5]
-
Participants: 24 healthy, Helicobacter pylori-negative male volunteers.[1][2][5]
-
Treatment Arms:
2. Materials and Equipment:
-
This compound (600 mg enteric-coated capsules)
-
Esomeprazole (40 mg delayed-release tablets)
-
24-hour ambulatory pH monitoring system
-
Blood collection tubes (for pharmacokinetic analysis and gastrin levels)
-
Centrifuge
-
Freezer (-80°C) for sample storage
-
Standardized meals
3. Procedure:
-
Screening:
-
Confirm subjects are healthy and Helicobacter pylori-negative.
-
Obtain informed consent.
-
-
Baseline Monitoring (Day 0):
-
Dosing (Days 1-5):
-
pH Monitoring (Days 1, 3, and 5):
-
Pharmacokinetic Sampling (Days 1, 3, and 5):
-
Data Analysis:
-
Analyze pH data to determine median 24-hour and nocturnal pH, and the percentage of time the intragastric pH is maintained above various thresholds (e.g., pH ≥ 3, 4, and 5).[2]
-
Analyze blood samples to determine pharmacokinetic parameters such as AUC.[1][5]
-
Perform statistical analysis to compare the two treatment groups.
-
Figure 2: Experimental workflow for the comparative study.
Considerations for Long-Term Studies
While the primary available data is from a 5-day study, the prolonged acid suppression observed with this compound suggests its potential for long-term therapeutic use. For researchers designing long-term studies, the following points, based on general knowledge of long-term PPI use, should be considered:
-
Safety Monitoring: Long-term acid suppression can have potential side effects.[6] Monitor for potential adverse events such as changes in gut microbiota, and levels of micronutrients like vitamin B12 and magnesium.[6]
-
Gastrin Levels: Chronic acid suppression leads to hypergastrinemia, which should be monitored.[6]
-
Histological Changes: In very long-term studies, periodic endoscopic evaluation with biopsies may be warranted to assess for any changes in the gastric mucosa.[7]
Disclaimer: this compound is for research use only and not for human or veterinary use.[3] The information provided here is for scientific and drug development professionals. All studies should be conducted in accordance with relevant ethical and regulatory guidelines.
References
- 1. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Review article: potential gastrointestinal effects of long-term acid suppression with proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming poor bioavailability of AGN-201904Z in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGN-201904Z. The focus is to address challenges related to its unique pharmacokinetic profile, specifically its designed slow absorption, which can be misinterpreted as poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound shortly after oral administration in our animal models. Is this indicative of poor bioavailability?
A1: Not necessarily. This compound is designed as a slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI).[1][2][3] Its chemical structure is intended to facilitate a prolonged release and absorption profile. Therefore, low initial plasma concentrations of the parent compound are an expected part of its pharmacokinetic profile. The key therapeutic effect is mediated by its active metabolite, omeprazole (B731), which is formed after absorption and conversion in the systemic circulation.[1][2] Researchers should focus on measuring the plasma concentrations of omeprazole over an extended period to assess the true exposure and pharmacodynamic effect.
Q2: How does the bioavailability of this compound, in terms of its active metabolite, compare to other proton pump inhibitors?
A2: Studies have shown that while this compound is slowly absorbed, it leads to a significantly greater and more prolonged systemic exposure to its active metabolite, omeprazole, compared to standard PPIs like esomeprazole (B1671258). For instance, on day 5 of administration, the area under the curve (AUC) of omeprazole from AGN-201904-Z was approximately twice that of esomeprazole. This prolonged exposure is a key feature of this compound, leading to more sustained gastric acid suppression.
Q3: What is the mechanism of action of this compound?
A3: this compound is a prodrug that is converted in the body to its active form, omeprazole. Omeprazole is a proton pump inhibitor (PPI). It works by irreversibly blocking the H+/K+-ATPase (proton pump) in the gastric parietal cells. This inhibition prevents the final step in gastric acid secretion, leading to a reduction in stomach acidity.
Q4: Are there established methods to increase the absorption rate of this compound for experimental purposes?
A4: Intentionally increasing the absorption rate of this compound would counteract its designed therapeutic profile of prolonged acid suppression. Formulation strategies typically aimed at enhancing the bioavailability of poorly soluble drugs, such as particle size reduction or the use of solubility enhancers, may not be appropriate or desirable for this compound. The focus of experimental design should be on accurately characterizing its slow-release and conversion profile rather than altering it.
Troubleshooting Guide
Issue: Difficulty in Detecting and Quantifying this compound and its Metabolite Omeprazole in Plasma Samples.
Possible Cause: Inadequate sensitivity of the analytical method or improper sample handling.
Solution:
-
Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of this compound and omeprazole in plasma. The lower limit of quantification should be in the low ng/mL range.
-
Sample Handling: Ensure proper collection of blood samples into tubes containing an appropriate anticoagulant. Plasma should be separated promptly by centrifugation and stored at -80°C until analysis to prevent degradation of the analytes.
Issue: Inconsistent Pharmacokinetic Profiles in Animal Studies.
Possible Cause: Variability in fasting state, dosing procedure, or animal model.
Solution:
-
Standardize Fasting: Ensure a consistent fasting period for all animals before dosing, as food can affect the absorption of oral drugs.
-
Dosing Technique: Utilize precise oral gavage techniques to ensure accurate and consistent administration of the dose.
-
Animal Model: Be aware of potential species differences in metabolism and gastrointestinal physiology. Data from one species may not be directly translatable to another.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of AGN-201904-Z (active metabolite omeprazole) compared to esomeprazole from a clinical study in healthy male volunteers.
Table 1: Pharmacokinetic Parameters (Day 5)
| Parameter | AGN-201904-Z (600 mg/day) -> Omeprazole | Esomeprazole (40 mg/day) |
| Cmax (ng/mL) | ~1200 | ~1300 |
| Tmax (hours) | ~4.0 | ~2.0 |
| AUC (0-24h) (ng·h/mL) | ~10,000 | ~5,000 |
Data are approximate values derived from published study data for illustrative purposes.
Table 2: Pharmacodynamic Parameters - Gastric pH (Day 5)
| Parameter | AGN-201904-Z (600 mg/day) | Esomeprazole (40 mg/day) |
| Median 24-h pH | 5.6 | 4.5 |
| Median Nocturnal pH | 5.4 | 3.0 |
| % Time with pH ≥ 4 (24-h) | 85% | 68% |
| % Time with pH ≥ 4 (Nocturnal) | 88% | 42% |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Conversion to Omeprazole using Liver Microsomes
Objective: To determine the metabolic stability and conversion rate of this compound to omeprazole in a liver microsome model.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator/shaking water bath at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to the incubation mixture.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of remaining this compound and the formed omeprazole using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of this compound and the rate of formation of omeprazole.
Protocol 2: In Vivo Pharmacokinetic Study of Orally Administered this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, omeprazole, after oral administration in rats.
Materials:
-
This compound formulation for oral gavage
-
Sprague-Dawley rats (or other appropriate strain) with indwelling cannulas for blood sampling
-
Oral gavage needles
-
Blood collection tubes with anticoagulant
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Methodology:
-
Fast the rats overnight (with free access to water) prior to dosing.
-
Administer a single oral dose of the this compound formulation to each rat via oral gavage.
-
Collect blood samples (approximately 0.2 mL) via the cannula at pre-determined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for the concentrations of this compound and omeprazole using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both this compound and omeprazole using appropriate software.
Visualizations
Caption: Mechanism of action of this compound as a proton pump inhibitor.
Caption: Experimental workflow for characterizing this compound.
References
Technical Support Center: Experiments with Proton Pump Inhibitor (PPI) Prodrugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with proton pump inhibitor (PPI) prodrugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimentation.
Frequently Asked Questions (FAQs)
Prodrug Activation & Stability
Q1: My PPI prodrug shows low activity in my in vitro assay. What could be the issue?
A1: The most common issue is the lack of appropriate acidic conditions required for the activation of PPI prodrugs.[1][[“]][3] PPIs are weak bases that accumulate in acidic environments and undergo an acid-catalyzed conversion into their active, thiophilic sulfenamide (B3320178) or sulfenic acid form.[3][4] Without a low pH environment (ideally pH < 4.0), the prodrug will not be efficiently converted to its active state and will therefore be unable to form the covalent disulfide bond with the cysteine residues on the H+/K+-ATPase (proton pump).[1][5]
Troubleshooting Steps:
-
Verify pH: Ensure your assay buffer at the site of action is sufficiently acidic to facilitate prodrug activation.
-
Pre-incubation: Consider a pre-incubation step in an acidic buffer before introducing the prodrug to the target enzyme or cells.
-
Compound Stability: Be aware that PPIs are unstable in acidic solutions and can degrade.[6][7] Optimize the incubation time to allow for activation without significant degradation.
Q2: I'm observing high variability in my results. Could this be related to compound stability?
A2: Yes, the inherent instability of PPIs, particularly in acidic and aqueous solutions, is a major source of experimental variability.[6][7][8] The rate of degradation is dependent on the pH, temperature, and presence of certain salts.[6] Different PPIs also exhibit varying stability profiles.[3]
Troubleshooting Steps:
-
Fresh Solutions: Always prepare fresh solutions of your PPI prodrug immediately before each experiment.
-
Storage: Store stock solutions under appropriate conditions, protected from light and at the recommended temperature.
-
Formulation: For in vivo studies, ensure the formulation protects the prodrug from premature degradation in the stomach's acidic environment, for example, by using enteric coatings.[6][7]
Experimental Design & Protocols
Q3: What are the key considerations when designing a cellular assay to evaluate PPI efficacy?
A3: A successful cellular assay for PPIs requires careful consideration of the cellular context and the prodrug's mechanism of action.
Key Considerations:
-
Cellular Model: Use a cell line that expresses the H+/K+-ATPase, or a relevant proton pump. Gastric parietal cells are the ideal model, but other models can be engineered.
-
Acidic Compartment: The assay must have a mechanism to create an acidic compartment where the PPI can accumulate and activate. This can be achieved by stimulating the cells to secrete acid.
-
Assay Readout: The readout should directly or indirectly measure proton pump activity. This could involve measuring changes in intracellular or extracellular pH, or quantifying the inhibition of ion transport.
-
Cell Viability: Always include a cell viability assay to ensure that the observed effects are due to specific inhibition of the proton pump and not to general cytotoxicity.[9]
Q4: How can I differentiate between reversible and irreversible inhibition in my in vitro enzyme activity assays?
Methodology:
-
Washout Experiments: After incubating the enzyme with the PPI, perform a washout step to remove any unbound inhibitor. If the inhibition persists after the washout, it is likely irreversible.
-
Time-Dependency: Irreversible inhibitors typically show time-dependent inhibition. Measure the enzyme activity at different pre-incubation times with the PPI. A progressive increase in inhibition over time suggests irreversible binding.
-
Dialysis: Similar to washout experiments, dialysis can be used to remove unbound inhibitor. A sustained inhibition after dialysis points to irreversible binding.
In Vivo Experimentation
Q5: My PPI prodrug was highly effective in vitro, but shows poor efficacy in vivo. What are the potential reasons for this discrepancy?
A5: The translation from in vitro to in vivo is a common hurdle in drug development.[11] For PPIs, several factors can contribute to this discrepancy:
-
Pharmacokinetics (PK): The prodrug may have poor absorption, rapid metabolism, or a short half-life, preventing it from reaching the target parietal cells at a sufficient concentration.[3][4]
-
Premature Activation/Degradation: The prodrug might be prematurely activated in the bloodstream or other tissues, or degraded before reaching the target.[]
-
Animal Model Selection: The chosen animal model may not accurately reflect the human disease pathology or physiology.[11][12]
-
Timing of Administration: PPIs are most effective when administered before a meal, as this is when the proton pumps are most active.[13]
Troubleshooting Steps:
-
PK/PD Studies: Conduct thorough pharmacokinetic and pharmacodynamic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Optimization: Develop a formulation that protects the prodrug and ensures its delivery to the site of action.[8][14]
-
Dose and Schedule Optimization: Experiment with different doses and administration schedules to maximize efficacy.
Troubleshooting Guides
Guide 1: Inconsistent Results in H+/K+-ATPase Activity Assays
This guide provides a structured approach to troubleshooting inconsistent results in your enzyme assays.
| Issue | Possible Causes | Solutions |
| High Variability Between Replicates | Inaccurate pipetting, inconsistent mixing, or issues with the multi-well plate. | Use calibrated pipettes, ensure thorough mixing, and check for plate inconsistencies.[15] |
| Low Signal-to-Noise Ratio | Low enzyme activity, substrate depletion, or inappropriate buffer conditions. | Optimize enzyme concentration, ensure substrate is not limiting, and verify buffer pH and composition. |
| Inconsistent IC50 Values | Degradation of the PPI prodrug, issues with serial dilutions, or variability in enzyme preparation. | Prepare fresh PPI solutions for each experiment, ensure accurate serial dilutions, and use a consistent source and preparation method for the enzyme.[15] |
| No Inhibition Observed | Lack of acidic activation, inactive compound, or incorrect assay setup. | Ensure an acidic environment for activation, verify compound integrity, and review the entire assay protocol for errors.[1][3] |
Data Presentation
Table 1: Stability of Common Proton Pump Inhibitors
The stability of PPIs is highly dependent on pH. The order of acid stability for several common PPIs is presented below.
| Proton Pump Inhibitor | Relative Acid Stability |
| Tenatoprazole | Most Stable |
| Pantoprazole | High |
| Omeprazole | Moderate |
| Lansoprazole | Low |
| Rabeprazole | Least Stable |
| (Data summarized from reference[3]) |
Table 2: Pharmacokinetic Parameters of a Typical PPI (Omeprazole)
Understanding the pharmacokinetic profile is crucial for designing effective in vivo experiments.
| Parameter | Value |
| Bioavailability | ~35-40% (reduced by food) |
| Half-life | 1-2 hours (action lasts longer due to irreversible binding) |
| Protein binding | ~95% |
| Metabolism | Hepatic (CYP2C19, CYP3A4) |
| Onset of action | ~1 hour; full effect in 3-5 days |
| (Data summarized from reference[4]) |
Experimental Protocols
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a general procedure for measuring the inhibition of H+/K+-ATPase activity.
-
Enzyme Preparation: Isolate H+/K+-ATPase enriched membrane vesicles from a suitable source (e.g., rabbit gastric mucosa).[15]
-
Reaction Mixture: Prepare a reaction buffer at a stable pH (e.g., 7.4) containing Mg2+ and K+ to stimulate enzyme activity.[15]
-
Prodrug Activation & Incubation:
-
Prepare fresh serial dilutions of the PPI prodrug.
-
To mimic activation, the enzyme can be pre-incubated with the PPI in a slightly acidic buffer before neutralization and initiation of the reaction, or the assay can be run at a lower pH if the enzyme is stable.
-
Add the enzyme preparation to the reaction mixture containing the PPI (or vehicle control).
-
Pre-incubate at 37°C for a defined period (e.g., 10 minutes).[15]
-
-
Reaction Initiation: Initiate the reaction by adding ATP.[15]
-
Incubation: Incubate at 37°C for a specific duration (e.g., 20-30 minutes).[15]
-
Reaction Termination: Stop the reaction by adding an ice-cold stop solution.[15]
-
Detection: Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.[15]
-
Data Analysis: Calculate the enzyme activity and determine the IC50 value for the PPI prodrug.
Visualizations
Caption: Activation pathway of a proton pump inhibitor (PPI) prodrug.
Caption: Troubleshooting workflow for inconsistent in vitro assay results.
Caption: Common pitfalls in translating in vitro PPI data to in vivo models.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 2. consensus.app [consensus.app]
- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPIs' Drug Dosage Forms Development - Formulation Challenges | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Challenges with in vitro and in vivo experimental models of urinary bladder cancer for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Addressing PPI resistance in cell lines with AGN-201904Z
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AGN-201904Z to address Proton Pump Inhibitor (PPI) resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard omeprazole (B731)?
This compound is the sodium salt of AGN-201904, a slowly absorbed, acid-stable pro-drug of omeprazole.[1][2] In the systemic circulation, it is rapidly converted to its active form, omeprazole. This pro-drug formulation is designed to provide a prolonged residence time of omeprazole in the plasma, leading to a more sustained inhibition of proton pumps compared to conventional PPIs like esomeprazole.[1][3][4]
Q2: What is the primary cellular target of this compound's active form, omeprazole, in non-gastric cell lines?
While omeprazole is famously known for inhibiting the H+/K+ ATPase in gastric parietal cells, in other cell types, its primary target is believed to be the vacuolar-type H+-ATPase (V-ATPase).[5] V-ATPases are crucial for acidifying intracellular compartments like lysosomes and endosomes. Inhibition of V-ATPase by omeprazole can lead to an increase in lysosomal pH.[5]
Q3: What are the expected downstream cellular effects of treating cell lines with this compound?
By inhibiting V-ATPase and increasing lysosomal pH, the active form of this compound, omeprazole, can induce a range of cellular effects, including:
-
Inhibition of cell proliferation.
-
Induction of cell cycle arrest.
-
Sensitization of cancer cells to chemotherapeutic agents.[5]
Q4: I am not observing the expected phenotype (e.g., increased chemosensitivity, altered autophagy) in my cell line after treatment with this compound. Does this mean my cells are "resistant"?
"Resistance" in this context can refer to a lack of observable effect. This may not be true resistance but could stem from a variety of factors including suboptimal experimental conditions, characteristics of the specific cell line, or degradation of the compound. The troubleshooting guide below addresses these potential issues.
Troubleshooting Guide: Addressing Lack of Efficacy of this compound in Cell Lines
This guide is designed to help you troubleshoot experiments where you are not observing the expected effects of this compound.
| Issue | Potential Cause | Recommended Solution |
| No observable effect on lysosomal pH or downstream signaling. | Sub-optimal Compound Concentration: The concentration of this compound may be too low to achieve effective intracellular levels of omeprazole. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations. |
| Insufficient Incubation Time: The pro-drug may require more time for uptake, conversion to omeprazole, and target engagement. | Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Compound Instability: this compound or its active form, omeprazole, may be unstable in your cell culture medium over the course of the experiment. | Prepare fresh stock solutions and working dilutions for each experiment. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals. | |
| Low Target Expression: The cell line may express low levels of V-ATPase, the primary target of omeprazole in non-gastric cells. | Verify the expression of V-ATPase subunits in your cell line using techniques like Western blotting or qPCR. | |
| High Variability Between Replicates. | Inconsistent Cell Seeding: Variations in cell number per well can lead to inconsistent results. | Ensure a homogenous single-cell suspension before plating and use a consistent seeding density. |
| Cell Passage Number: Cells at high passage numbers may exhibit altered phenotypes and drug responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or culture medium. | Ensure complete dissolution of the compound in the recommended solvent (e.g., DMSO) before preparing working solutions. | |
| Unexpected or Off-Target Effects. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. Typically, the final DMSO concentration should be kept below 0.5%. |
Experimental Protocols
Protocol 1: Assessment of Lysosomal pH
This protocol describes a method to measure changes in lysosomal pH upon treatment with this compound using a ratiometric fluorescent dye.
Materials:
-
Cell line of interest
-
This compound
-
LysoSensor™ Yellow/Blue DND-160 or a similar ratiometric lysosomal pH probe
-
Live-cell imaging microscope or plate reader with fluorescence capabilities
Procedure:
-
Seed cells in a suitable format for microscopy or plate-based reading and allow them to adhere overnight.
-
Prepare a range of this compound concentrations in complete cell culture medium.
-
Treat the cells with this compound or a vehicle control for the desired duration.
-
Prepare the LysoSensor™ probe according to the manufacturer's instructions.
-
Load the cells with the LysoSensor™ probe.
-
Wash the cells with fresh medium.
-
Measure the fluorescence intensity at the two emission wavelengths for the dye.
-
Calculate the ratio of the two fluorescence intensities to determine the relative lysosomal pH.
Protocol 2: Cell Viability Assay to Assess Chemosensitization
This protocol outlines a method to determine if this compound can sensitize your cell line to a chemotherapeutic agent.
Materials:
-
Cell line of interest
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin, doxorubicin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a non-toxic concentration of this compound (determined from a prior dose-response curve) or a vehicle control for 24 hours.
-
After pre-treatment, add the chemotherapeutic agent at various concentrations to both the this compound-treated and vehicle-treated cells.
-
Incubate for a further 48-72 hours.
-
Add the cell viability reagent and measure the signal according to the manufacturer's protocol.
-
Compare the dose-response curves of the chemotherapeutic agent with and without this compound pre-treatment to determine if there is a shift in the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in non-gastric cell lines.
References
- 1. Omeprazole Inhibits Proliferation and Modulates Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Omeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Effect of proton pump inhibitor pretreatment on resistance of solid tumors to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Omeprazole inhibits proliferation and modulates autophagy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the experimental reproducibility of AGN-201904Z studies
Welcome to the technical support center for AGN-201904Z. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro cellular experiments. The following guides and FAQs will address specific problems to ensure the successful and reproducible application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential causes?
This is a common issue that can arise from multiple factors related to the reagent itself, the experimental protocol, or the specific cellular context. Below is a systematic guide to identify the root cause.
Troubleshooting Guide: No Inhibitory Effect
| Potential Cause | Troubleshooting Step & Rationale |
| Reagent Integrity | 1. Verify Solubility: this compound is hydrophobic. Ensure it is fully dissolved in DMSO before preparing aqueous dilutions. Visually inspect the stock solution for any precipitate.[1] 2. Check Stability: The compound may degrade if stored improperly or is unstable in the cell culture medium.[1] Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C, protected from light. Prepare fresh dilutions in media for each experiment.[1] 3. Confirm Concentration: Errors in weighing, dilution calculations, or pipetting can lead to a lower effective concentration.[1] Re-calculate and carefully prepare fresh dilutions. |
| Experimental Protocol | 1. Optimize Treatment Duration: The inhibitory effect may be time-dependent. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for your desired readout. 2. Assess Cell Density: High cell density can reduce the effective inhibitor-to-cell ratio. Optimize cell seeding density to ensure consistent and reproducible results. |
| Cellular Context | 1. Confirm Target Expression: Verify the expression of the target kinase in your cell line using Western blot or qPCR.[1] 2. Check Target Activation: The target kinase must be in its active (phosphorylated) state for this compound to exert its inhibitory effect. Confirm phosphorylation status via Western blot before treatment.[1] 3. Consider Cell Permeability: While designed to be cell-permeable, issues can arise. A cell-free biochemical assay can confirm the inhibitor's activity directly against the kinase.[1] |
FAQ 2: My MTT assay results are inconsistent and show high variability between replicates when using this compound. What could be wrong?
High variability in MTT assays is a frequent problem. The troubleshooting guide below addresses common issues from reagent handling to procedural steps.
Troubleshooting Guide: MTT Assay Variability
| Potential Cause | Troubleshooting Step & Rationale |
| This compound Interference | 1. Direct MTT Reduction: Test this compound in a cell-free system (media, MTT, and this compound). A color change indicates direct reduction of MTT by the compound.[2] If so, consider an alternative viability assay (e.g., SRB or LDH).[2] 2. Precipitation: High concentrations of this compound may precipitate in the aqueous culture medium, leading to inconsistent results. Visually inspect wells for any precipitate. |
| Assay Procedure | 1. Incomplete Formazan (B1609692) Solubilization: This is a major source of variability.[2][3] Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solvent like DMSO or an acidified SDS solution.[3] Gentle agitation on an orbital shaker for 15-30 minutes can aid dissolution.[2] 2. Edge Effects: The outermost wells of a 96-well plate are prone to evaporation.[2][4] Avoid using these wells for experimental samples; instead, fill them with sterile PBS or media.[2] 3. Pipetting Inaccuracy: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and prepare a master mix of reagents.[4] |
| Cell Culture | 1. Contamination: Microbial contamination can lead to high background absorbance. Visually inspect plates for any signs of contamination. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability. Ensure proper cell suspension before seeding. |
FAQ 3: I am observing off-target effects or unexpected phenotypes in my experiments. How can I confirm if these are due to this compound?
Off-target effects are a known concern with kinase inhibitors and can complicate data interpretation.[5][6][7]
Troubleshooting Guide: Off-Target Effects
| Potential Cause | Troubleshooting Step & Rationale |
| Non-Specific Kinase Inhibition | 1. Kinome Profiling: Perform a kinome-wide selectivity screen to identify other kinases that this compound may inhibit.[5] 2. Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of inhibiting the intended target kinase. Discrepancies may suggest off-target effects.[5] |
| Activation of Compensatory Pathways | 1. Pathway Analysis: Use Western blotting to probe for the activation of known compensatory signaling pathways.[5] For example, inhibition of one pathway may lead to the upregulation of a parallel pathway. 2. Combination Therapy: Consider using a combination of inhibitors to block both the primary and compensatory pathways to see if the phenotype is rescued.[5] |
| Experimental Controls | 1. Rescue Experiments: Transfect cells with a drug-resistant mutant of the target kinase. This should rescue the on-target effects but not the off-target effects.[5] 2. Use Multiple Cell Lines: Test this compound in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[5] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines after a 72-hour incubation, as determined by the MTT assay.
| Cell Line | Cancer Type | Target Kinase Expression (Relative Units) | IC50 (nM) |
| HCT116 | Colon Cancer | 1.2 | 50 |
| A549 | Lung Cancer | 0.8 | 150 |
| MCF-7 | Breast Cancer | 1.5 | 35 |
| PC-3 | Prostate Cancer | 0.5 | 300 |
| U87-MG | Glioblastoma | 1.0 | 100 |
Table 2: Selectivity Profile of this compound
This table shows the IC50 values for this compound against its primary target and a selection of common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.
| Kinase | IC50 (nM) |
| Target Kinase A (On-Target) | 25 |
| Kinase B (Off-Target) | 850 |
| Kinase C (Off-Target) | > 10,000 |
| Kinase D (Off-Target) | 1,200 |
| Kinase E (Off-Target) | > 10,000 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability and the cytotoxic potential of this compound in adherent cells.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound.[2] Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Protocol 2: Western Blot Analysis of Target Kinase Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of its target kinase.
-
Cell Treatment and Lysis:
-
Plate and treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.[8]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][10]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against the phosphorylated target kinase (p-Kinase) overnight at 4°C.[1][8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][8]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[5][8]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[8]
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting Target Kinase A.
Caption: Experimental workflow for Western blot analysis of kinase phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. ptglab.com [ptglab.com]
Technical Support Center: AGN-201904Z Stability Testing in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of AGN-201904Z in biological samples. This compound is a pro-proton pump inhibitor (pro-PPI) that is rapidly converted to its active form, omeprazole (B731), in the systemic circulation.[1][2][3] Understanding its stability in various biological matrices is crucial for accurate pharmacokinetic and pharmacodynamic assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing in biological samples important?
A1: this compound is an acid-stable prodrug of omeprazole, a proton pump inhibitor used to reduce stomach acid.[1][3] Stability testing in biological samples such as plasma, serum, and urine is critical to ensure that the measured concentrations of the drug during preclinical and clinical studies are accurate and reflect the true in vivo levels. Degradation of the analyte after sample collection can lead to erroneous pharmacokinetic and pharmacodynamic data.
Q2: What are the main factors that can affect the stability of this compound in biological samples?
A2: Like many proton pump inhibitors, the stability of this compound can be influenced by several factors, including:
-
pH: this compound is described as acid-stable, but significant deviations from neutral pH in the biological matrix or during sample processing could potentially lead to degradation. Proton pump inhibitors, in general, are susceptible to acid-catalyzed degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of the analyte. Therefore, proper sample storage is crucial.
-
Enzymatic Degradation: Biological samples contain various enzymes that could potentially metabolize this compound.
-
Light Exposure: Some pharmaceutical compounds are light-sensitive. It is good practice to protect samples from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of certain analytes.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: While specific stability data for this compound is not publicly available, general recommendations for storing biological samples for drug analysis should be followed. It is recommended to process biological samples as quickly as possible or store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but this should be validated.
Q4: Which analytical methods are suitable for quantifying this compound in biological samples?
A4: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable methods for the quantification of this compound and its active metabolite, omeprazole, in biological matrices.[1][2][4]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the stability testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or Low Analyte Recovery | Sample degradation due to improper handling or storage. | Ensure samples are processed immediately after collection or stored at -80°C. Avoid repeated freeze-thaw cycles. Use of a stabilizer (e.g., a buffer to maintain neutral pH) may be investigated. |
| Inefficient extraction method. | Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure complete recovery of the analyte from the biological matrix. | |
| High Variability in Replicate Samples | Inconsistent sample processing. | Standardize all sample handling and processing steps. Ensure accurate and consistent pipetting and mixing. |
| Instrument instability. | Perform system suitability tests before each analytical run to ensure the HPLC or LC-MS/MS system is performing optimally. Check for leaks, pressure fluctuations, and detector noise. | |
| Appearance of Unknown Peaks in Chromatogram | Degradation of this compound. | Analyze samples at different time points and under different stress conditions (e.g., acidic pH, elevated temperature) to identify potential degradation products. |
| Contamination from sample collection tubes, solvents, or labware. | Use high-purity solvents and pre-screen all materials that come into contact with the sample. | |
| Peak Tailing or Fronting in HPLC Analysis | Poor column performance. | Ensure the HPLC column is properly conditioned and has not exceeded its lifetime. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase pH. | Optimize the pH of the mobile phase to ensure good peak shape for the analyte. | |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the extracted sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma at room temperature and 4°C for up to 24 hours.
Methodology:
-
Spike a known concentration of this compound into fresh human plasma.
-
Divide the spiked plasma into aliquots.
-
Store aliquots at room temperature (approximately 25°C) and at 4°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), retrieve aliquots from each storage condition.
-
Immediately process the samples by protein precipitation (e.g., with acetonitrile) to extract this compound.
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Freeze-Thaw Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.
Methodology:
-
Spike a known concentration of this compound into fresh human plasma.
-
Divide the spiked plasma into aliquots.
-
Store the aliquots at -80°C for at least 24 hours (Cycle 1 freeze).
-
Thaw the samples at room temperature until completely liquid, then refreeze at -80°C for at least 12 hours (Cycle 1 thaw/freeze).
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., three cycles).
-
After the final thaw, process the samples alongside a set of control samples that have not undergone freeze-thaw cycles.
-
Analyze all samples using a validated LC-MS/MS method.
-
Compare the concentration of this compound in the freeze-thaw samples to the control samples.
Data Presentation
Table 1: Representative Short-Term Stability of this compound in Human Plasma
| Storage Condition | Time (hours) | Mean Concentration (% of Initial) | Standard Deviation |
| Room Temperature (~25°C) | 0 | 100.0 | 2.1 |
| 2 | 98.5 | 2.5 | |
| 4 | 96.2 | 3.1 | |
| 8 | 92.8 | 3.5 | |
| 24 | 85.1 | 4.2 | |
| Refrigerated (4°C) | 0 | 100.0 | 1.9 |
| 2 | 99.8 | 2.0 | |
| 4 | 99.5 | 2.2 | |
| 8 | 98.9 | 2.4 | |
| 24 | 97.3 | 2.8 |
Table 2: Representative Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Mean Concentration (% of Control) | Standard Deviation |
| 1 | 99.2 | 2.3 |
| 2 | 97.8 | 2.9 |
| 3 | 95.4 | 3.4 |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified mechanism of action of this compound.
References
- 1. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AGN-201904Z and Dexlansoprazole for Prolonged Gastric Acid Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AGN-201904Z and dexlansoprazole (B1670344), two proton pump inhibitors (PPIs) designed for prolonged control of gastric acid secretion. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the pharmacological profiles of these agents.
Introduction
Gastric acid suppression is a cornerstone in the management of acid-related disorders. While traditional proton pump inhibitors (PPIs) have proven effective, the quest for more consistent and prolonged acid control, particularly during nighttime, has led to the development of new agents with modified pharmacokinetic and pharmacodynamic properties. This guide focuses on two such agents: this compound, a novel pro-drug of omeprazole (B731), and dexlansoprazole, the R-enantiomer of lansoprazole (B1674482) formulated with a dual delayed-release technology.
Mechanism of Action
Both this compound and dexlansoprazole are members of the PPI class of drugs, which act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion.
This compound is an acid-stable pro-proton pump inhibitor (pro-PPI) that is slowly absorbed and then rapidly converted to omeprazole in the systemic circulation.[1][2] This continuous generation of omeprazole from its pro-drug is designed to prolong the residence time of the active moiety, thereby extending the duration of acid suppression.[1][2]
Dexlansoprazole is the R-enantiomer of lansoprazole and is formulated in a dual delayed-release system.[3] This formulation contains two types of enteric-coated granules that release the drug at different pH levels in the small intestine.[3] The first release occurs in the proximal duodenum, followed by a second release in a more distal segment, leading to two distinct peaks in plasma concentration and a prolonged duration of action.[3]
Signaling Pathway of Gastric Acid Secretion and PPI Inhibition
The following diagram illustrates the signaling pathway of gastric acid secretion in parietal cells and the point of inhibition by proton pump inhibitors like the active metabolites of this compound (omeprazole) and dexlansoprazole.
Caption: Gastric acid secretion pathway and PPI inhibition.
Comparative Efficacy: Intragastric pH Control
The primary measure of efficacy for PPIs is their ability to maintain the intragastric pH above 4, a threshold considered critical for the healing of acid-related mucosal damage.
Quantitative Data Summary
While no head-to-head clinical trials comparing this compound and dexlansoprazole have been published, data from separate studies evaluating each drug against a common comparator, esomeprazole (B1671258), provide a basis for indirect comparison.
| Parameter | This compound (600 mg/day) - Day 5[4] | Esomeprazole (40 mg/day) - Day 5[4] | Dexlansoprazole (60 mg, single dose)[5] | Esomeprazole (40 mg, single dose)[5] |
| Mean 24-h % Time with pH ≥ 4 | ~87% (calculated) | 58% | 58% | 48% |
| Median 24-h pH | Significantly higher than esomeprazole (p<0.0001) | - | 4.3 | 3.7 |
| Mean Nocturnal % Time with pH ≥ 4 | ~92.4% (calculated) | 42% | 60% (>12-24h post-dose) | 42% (>12-24h post-dose) |
| Median Nocturnal pH | Significantly higher than esomeprazole (p<0.0001) | - | 4.5 (>12-24h post-dose) | 3.5 (>12-24h post-dose) |
Note: Data for this compound and the corresponding esomeprazole arm are from a 5-day study, while the dexlansoprazole and its esomeprazole comparator data are from a single-dose study. Direct comparison of absolute values should be made with caution due to differences in study design.
In a 5-day study, AGN-201904-Z (600 mg/day) demonstrated a significantly greater and more prolonged acid suppression compared to esomeprazole (40 mg/day).[4][6] On day 5, both the 24-hour and nocturnal median pH were significantly higher for AGN-201904-Z.[4][6] Notably, AGN-201904-Z provided approximately 1.5 times higher 24-hour percentage of time with pH ≥4 and 2.2 times higher nocturnal percentage of time with pH ≥4 than esomeprazole.[4]
In a single-dose, crossover study, dexlansoprazole 60 mg provided a statistically significant greater mean percentage of time with intragastric pH > 4 over a 24-hour period compared to esomeprazole 40 mg (58% vs. 48%).[5] This difference was primarily driven by the greater acid suppression in the 12-24 hour post-dose interval.[5]
Experimental Protocols
The data presented above were primarily obtained through 24-hour intragastric pH monitoring studies. The general methodology for such studies is outlined below.
24-Hour Intragastric pH Monitoring
This procedure measures the acidity in the stomach over a 24-hour period to assess the efficacy of acid-suppressing medications.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with acid-related disorders are recruited. Typically, subjects are screened to be negative for Helicobacter pylori.
-
Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is inserted through the subject's nose and guided down the esophagus into the stomach. The position is confirmed, often through manometry or radiographic imaging.
-
Data Recording: The catheter is connected to a portable data recorder that the subject wears. This device records the intragastric pH at regular intervals over a 24-hour period.
-
Standardization: Subjects typically follow a standardized meal and activity schedule to minimize variability in gastric pH.
-
Drug Administration: In clinical trials, subjects are randomized to receive the study drug(s) or placebo. The timing of drug administration relative to meals is strictly controlled.
-
Data Analysis: The collected pH data is analyzed to determine key parameters such as the percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4), the median pH over 24 hours, and specific daytime and nighttime values.
The following diagram illustrates the typical workflow for a clinical trial evaluating PPI efficacy using 24-hour intragastric pH monitoring.
Caption: Workflow for a 24-hour intragastric pH monitoring study.
Pharmacokinetics
The distinct pharmacokinetic profiles of this compound and dexlansoprazole underpin their prolonged pharmacodynamic effects.
This compound: As a pro-drug, this compound is slowly absorbed and provides a continuous conversion to its active metabolite, omeprazole. In a clinical study, the area under the curve (AUC) of omeprazole following administration of AGN-201904-Z was twice that of esomeprazole on day 5.[6] This suggests a greater systemic exposure to the active moiety, contributing to its prolonged acid suppression.
Dexlansoprazole: The dual delayed-release formulation of dexlansoprazole results in a plasma concentration-time profile with two distinct peaks.[3] This extends the duration of time that the plasma concentration of the drug is maintained, allowing for inhibition of proton pumps that are newly synthesized and activated throughout the day.
Conclusion
Both this compound and dexlansoprazole represent advances in the development of proton pump inhibitors with the goal of achieving more profound and sustained gastric acid suppression compared to earlier agents.
-
This compound , through its pro-drug mechanism, demonstrates a significant and prolonged increase in the duration of intragastric pH control, particularly during the critical nighttime period, when compared to esomeprazole in a multi-day study.[4]
-
Dexlansoprazole , with its dual delayed-release technology, also shows improved 24-hour acid control compared to single-release PPIs like esomeprazole, with a notable effect in the later post-dose period.[5]
While direct comparative efficacy data between this compound and dexlansoprazole are not available, the existing evidence suggests that both agents offer advantages in prolonging the duration of acid suppression. The choice between these or other PPIs in a clinical or research setting may depend on the specific therapeutic goal, such as the need for consistent 24-hour control or targeted suppression of nocturnal acid breakthrough. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two novel proton pump inhibitors.
References
- 1. Comparator pH study to evaluate the single-dose pharmacodynamics of dual delayed-release dexlansoprazole 60 mg and delayed-release esomeprazole 40 mg - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of Dexlansoprazole, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving Optimal 24-Hour Intragastric pH Control: A Randomized Crossover Study Using Ambulatory pH Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexlansoprazole – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Safety Profile of Dexlansoprazole: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictable prolonged suppression of gastric acidity with a novel proton pump inhibitor, AGN 201904-Z - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Long-Acting Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of acid suppression therapy is evolving with the advent of long-acting proton pump inhibitors (PPIs), offering extended duration of action and potential for improved efficacy in acid-related disorders. This guide provides an objective, data-driven comparison of the performance of these next-generation agents, with a focus on potassium-competitive acid blockers (P-CABs) and their standing against traditional and other long-acting PPIs.
Mechanism of Action: A Tale of Two Binders
Traditional proton pump inhibitors (PPIs) are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[1] Once activated, they form a covalent, irreversible bond with the H+/K+-ATPase (the proton pump), effectively inactivating it.[1] In contrast, the newer class of potassium-competitive acid blockers (P-CABs), such as vonoprazan (B1684036) and tegoprazan, are acid-stable and do not require acidic activation.[2] They competitively and reversibly bind to the potassium-binding site of the proton pump, leading to a more rapid onset of action.[2]
Head-to-Head Clinical Trial Data
Recent clinical trials have provided valuable insights into the comparative efficacy of long-acting PPIs, particularly in the management of erosive esophagitis.
Erosive Esophagitis Healing Rates
A key measure of efficacy for PPIs is the rate of healing of erosive esophagitis, often graded by the Los Angeles (LA) Classification. Head-to-head trials have demonstrated the non-inferiority, and in some cases superiority, of P-CABs compared to traditional PPIs.
| Comparison | Drug and Dosage | Healing Rate (Week 8) | Healing Rate in Severe EE (LA Grade C/D) (Week 8) | Trial Identifier |
| Vonoprazan vs. Lansoprazole | Vonoprazan 20 mg | 92.9% | 84.0% | Laine et al., 2023[3] |
| Lansoprazole 30 mg | 84.6% | 80.6% | ||
| Tegoprazan vs. Esomeprazole | Tegoprazan 50 mg | 98.9% | - | Lee et al., 2019 |
| Tegoprazan 100 mg | 98.9% | - | ||
| Esomeprazole 40 mg | 98.9% | - | ||
| Vonoprazan vs. Dexlansoprazole (B1670344) | Vonoprazan 20 mg | 82.5% | - | Abdelrahman et al., 2024 |
| Dexlansoprazole 60 mg | 87.5% | - |
Maintenance of Healing in Erosive Esophagitis
Maintaining endoscopic remission is a critical long-term goal. Studies have shown favorable outcomes for P-CABs in this setting.
| Comparison | Drug and Dosage | Maintenance of Healing (24 Weeks) | Trial Identifier |
| Vonoprazan vs. Lansoprazole | Vonoprazan 20 mg | 80.7% | Laine et al., 2023 |
| Vonoprazan 10 mg | 79.2% | ||
| Lansoprazole 15 mg | 72.0% | ||
| Tegoprazan vs. Lansoprazole | Tegoprazan 25 mg | 90.6% | Cho et al., 2022 |
| Lansoprazole 15 mg | 89.5% |
Pharmacodynamic Profile: Gastric Acid Suppression
The duration and extent of gastric acid suppression are key pharmacodynamic markers. Long-acting PPIs, particularly P-CABs, have demonstrated rapid and sustained elevation of intragastric pH.
| Comparison | Drug and Dosage | Metric | Value | Study |
| Tegoprazan vs. Vonoprazan vs. Esomeprazole | Tegoprazan 50 mg | % time pH ≥ 4 at night | 66.0% | Yang et al., 2022 |
| Vonoprazan 20 mg | % time pH ≥ 4 at night | 60.5% | ||
| Esomeprazole 40 mg | % time pH ≥ 4 at night | 36.1% | ||
| Dexlansoprazole vs. Esomeprazole | Dexlansoprazole 60 mg | Mean % time with pH > 4 (24h) | 58% | Kukulka et al., 2011 |
| Esomeprazole 40 mg | Mean % time with pH > 4 (24h) | 48% |
Pharmacokinetic Properties
The pharmacokinetic profiles of long-acting PPIs contribute to their extended duration of action. P-CABs generally exhibit rapid absorption and longer half-lives compared to many traditional PPIs.
| Drug | Tmax (hours) | Half-life (hours) | Metabolism |
| Vonoprazan | ~2.5 | ~7.7 | Primarily CYP3A4, some CYP2C19 |
| Tegoprazan | ~0.5 - 1.5 | ~3.7 - 5.4 | Primarily CYP3A4 |
| Dexlansoprazole | ~1-2 (first peak), ~4-5 (second peak) | ~1-2 | CYP2C19 and CYP3A4 |
Experimental Protocols: A Glimpse into the Methodology
The clinical trials cited in this guide adhere to rigorous, well-defined protocols to ensure the validity and reliability of the findings. Below is a generalized workflow representing a typical Phase 3 randomized controlled trial for erosive esophagitis.
Key Methodological Components:
-
Study Design: Most are multicenter, randomized, double-blind, parallel-group comparison studies.
-
Patient Population: Adults with endoscopically confirmed erosive esophagitis (typically LA Grades A-D).
-
Intervention: Once-daily administration of the investigational drug versus a standard dose of a comparator PPI.
-
Primary Endpoint: The primary outcome is typically the cumulative proportion of patients with healed erosive esophagitis confirmed by endoscopy at a predefined time point (e.g., 8 weeks).
-
Secondary Endpoints: These often include symptom relief (e.g., heartburn-free days), healing rates at earlier time points, and maintenance of healing in a subsequent phase of the trial.
-
Safety Assessments: Monitoring and reporting of all adverse events, serious adverse events, and changes in laboratory parameters.
Conclusion
Long-acting proton pump inhibitors, particularly the class of potassium-competitive acid blockers, represent a significant advancement in the management of acid-related disorders. Head-to-head clinical trials consistently demonstrate their potent and sustained acid-suppressive effects, which translate into high rates of erosive esophagitis healing and maintenance of remission. Their distinct mechanism of action and favorable pharmacokinetic profiles offer potential advantages over traditional PPIs, especially in patients with severe disease or those who experience nocturnal acid breakthrough. As more data from long-term studies become available, the role of these agents in the therapeutic armamentarium will be further solidified.
References
Validating the In Vitro Mechanism of Action of AGN-201904Z: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AGN-201904Z's performance with alternative proton pump inhibitors (PPIs), supported by experimental data. We delve into the in vitro validation of its mechanism of action, offering detailed experimental protocols and a clear presentation of comparative data to aid in research and development.
This compound is a novel, acid-stable pro-drug of omeprazole (B731), designed for prolonged systemic exposure.[1] Its mechanism of action is intrinsically linked to its conversion to the active compound, omeprazole, which then directly inhibits the gastric H+/K+ ATPase, or proton pump. This guide will, therefore, focus on the in vitro validation of this ultimate inhibitory action.
Comparative Analysis of In Vitro Efficacy
The primary in vitro measure of a PPI's efficacy is its half-maximal inhibitory concentration (IC50) against the H+/K+ ATPase enzyme. As this compound is a pro-drug, its direct in vitro activity is negligible. However, following its conversion to omeprazole, its inhibitory profile is expected to be identical to that of omeprazole. In vivo studies have shown an "essentially quantitative" conversion of this compound to omeprazole upon absorption.[1]
For a comprehensive comparison, we present the reported in vitro IC50 values for omeprazole and its S-isomer, esomeprazole (B1671258). It is important to note that IC50 values can vary depending on the specific experimental conditions, such as pH and the source of the H+/K+ ATPase.
| Compound | Target | Assay Condition | IC50 (µM) | Reference |
| Omeprazole | H+/K+ ATPase | Gastric Membrane Vesicles | 2.4 | --INVALID-LINK-- |
| Omeprazole | H+/K+ ATPase | Porcine ATPase | 1.1 | --INVALID-LINK-- |
| Omeprazole | H+/K+ ATPase | Hog Gastric Microsomes | 1.7 | --INVALID-LINK-- |
| Esomeprazole | CYP2C19 (inhibition Ki) | Human Liver Microsomes | ~8 | --INVALID-LINK-- |
Note: Direct in vitro H+/K+ ATPase inhibition data for this compound is not publicly available. The activity is inferred from its conversion to omeprazole. The provided esomeprazole value is for CYP2C19 inhibition, as directly comparable H+/K+ ATPase IC50 values under the same conditions as omeprazole were not consistently found in the public domain. Esomeprazole and omeprazole are considered to have similar potency at the proton pump itself.
Signaling Pathway and Mechanism of Action
Proton pump inhibitors, including the active form of this compound, exert their effect by accumulating in the acidic canaliculus of gastric parietal cells. In this acidic environment, the pro-drug is converted to a reactive sulfenamide (B3320178) intermediate. This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, irreversibly inhibiting its function and thus blocking the final step of gastric acid secretion.
References
Cross-Validation of Analytical Methods for the Quantification of AGN-201904Z in Human Plasma
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of drug candidates in biological matrices is fundamental to pharmacokinetic and pharmacodynamic assessments in drug development. Cross-validation of analytical methods is a critical regulatory requirement to ensure the consistency and reliability of data when multiple analytical techniques are employed.[1][2] This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of a hypothetical small molecule, AGN-201904Z: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
This document outlines the experimental protocols, presents a comparative summary of validation data, and visualizes the cross-validation workflow. The information herein is intended to guide researchers, scientists, and drug development professionals in the principles and practices of analytical method cross-validation.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between performance characteristics, throughput, and cost. HPLC-MS/MS is frequently considered the "gold standard" for its high specificity and sensitivity, while ELISA offers a high-throughput and cost-effective alternative.[3] The following table summarizes the hypothetical performance characteristics from a cross-validation study of this compound quantification in human plasma.
| Performance Characteristic | HPLC-MS/MS | Competitive ELISA | Acceptance Criteria (ICH/FDA Guidelines) |
| Linear Range | 0.1 - 1000 ng/mL | 1 - 500 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (% Bias) | -5.8% to +7.2% | -12.5% to +14.8% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 8.5% | ≤ 18.2% | ≤15% (≤20% at LLOQ) |
| Correlation (r) | \multicolumn{2}{c | }{0.985} | r ≥ 0.95 |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for cross-reactivity) | No significant interference at the retention time of the analyte |
| Throughput | Lower (sequential analysis) | High (parallel processing in 96-well plates) | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections describe the hypothetical protocols for the quantification of this compound using HPLC-MS/MS and a competitive ELISA.
HPLC-MS/MS Method for this compound
This method describes the quantification of this compound in human plasma using a liquid-liquid extraction followed by HPLC-MS/MS analysis.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of internal standard solution (this compound-d4, 50 ng/mL).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. Chromatographic Conditions:
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1 450.2 -> Q3 250.1
-
This compound-d4 (IS): Q1 454.2 -> Q3 254.1
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Competitive ELISA Method for this compound
This protocol outlines a competitive immunoassay for the quantification of this compound in human plasma.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound (e.g., rabbit anti-AGN-201904Z) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[3]
-
Incubate for 1-2 hours at room temperature.[3]
-
Wash the plate three times with wash buffer.
3. Competition Reaction:
-
Add 50 µL of plasma sample or standard to the appropriate wells.
-
Add 50 µL of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.
-
Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the enzyme-labeled this compound for binding to the capture antibody.
-
Wash the plate five times with wash buffer.
4. Detection:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.
-
Generate a standard curve and determine the concentration of this compound in the samples.
Visualizations
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of the HPLC-MS/MS and competitive ELISA methods for this compound.
Caption: Workflow for cross-validating HPLC-MS/MS and ELISA methods.
Hypothetical Signaling Pathway of this compound
To provide context for the importance of accurate quantification, the following diagram illustrates a hypothetical signaling pathway where this compound acts as a kinase inhibitor.
Caption: this compound as a hypothetical inhibitor of the RAF kinase.
This guide provides a framework for the cross-validation of analytical methods for this compound. Adherence to regulatory guidelines, such as those from the FDA and EMA, is essential throughout the validation process to ensure data integrity and reliability.
References
A Comparative Analysis of the Pharmacodynamics of AGN-201904Z and Other Leading Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic properties of the novel proton pump inhibitor (PPI) AGN-201904Z against other widely used PPIs, including esomeprazole (B1671258), lansoprazole, pantoprazole, and rabeprazole. The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in their understanding of the evolving landscape of acid suppression therapies.
Executive Summary
This compound is a novel, slowly absorbed, acid-stable pro-drug of omeprazole.[1][2][3] This unique pharmacokinetic profile results in a prolonged systemic exposure to its active metabolite, omeprazole, leading to a more sustained and potent inhibition of gastric acid secretion compared to other currently available PPIs. Clinical data demonstrates that this compound achieves a significantly greater and more prolonged acid suppression, particularly during the critical nocturnal period, which may translate to improved clinical outcomes in acid-related disorders.
Comparative Pharmacodynamic Data
The following tables summarize key pharmacodynamic parameters of this compound and other PPIs, focusing on their ability to control intragastric pH.
Table 1: Intragastric pH Control on Day 1 of Treatment
| Drug | Dose | Median Nocturnal pH | % Time with Intragastric pH ≥ 4 (Nocturnal) | % Time with Intragastric pH ≥ 5 (24-hour) | % Time with Intragastric pH ≥ 5 (Nocturnal) |
| This compound | 600 mg | Significantly higher than esomeprazole | Significantly higher than esomeprazole | Significantly higher than esomeprazole | Significantly higher than esomeprazole |
| Esomeprazole | 40 mg | Baseline | Baseline | Baseline | Baseline |
| Rabeprazole | 20 mg | Not directly compared | Not directly compared | Not directly compared | Not directly compared |
| Lansoprazole | 30 mg | Not directly compared | Not directly compared | Not directly compared | Not directly compared |
| Pantoprazole | 40 mg | Not directly compared | Not directly compared | Not directly compared | Not directly compared |
Data for this compound and esomeprazole from Hunt et al., 2008.[4]
Table 2: Intragastric pH Control on Day 5 of Treatment
| Drug | Dose | Median 24-hour pH | Median Nocturnal pH | % Time with Intragastric pH > 4 (24-hour) |
| This compound | 600 mg | Significantly higher than esomeprazole (p<0.0001) | Significantly higher than esomeprazole (p<0.0001) | Not reported |
| Esomeprazole | 40 mg | Baseline | Baseline | 58.4% |
| Rabeprazole | 20 mg | Not directly compared | Not directly compared | 50.4% |
| Omeprazole | 20 mg | Not directly compared | Not directly compared | 49.2% |
| Lansoprazole | 30 mg | Not directly compared | Not directly compared | 47.9% |
| Pantoprazole | 40 mg | Not directly compared | Not directly compared | 42.1% |
Data for this compound and esomeprazole from Hunt et al., 2008.[4] Data for other PPIs from a separate comparative study.
Mechanism of Action and Experimental Workflows
Signaling Pathway of this compound
This compound is a prodrug that is systemically absorbed and then converted to its active form, omeprazole. Omeprazole, a substituted benzimidazole, is a weak base that accumulates in the acidic environment of the parietal cell canaliculus. There, it is converted to a reactive sulfenamide (B3320178) cation which forms a covalent disulfide bond with cysteine residues on the gastric H+/K+ ATPase (the proton pump), irreversibly inactivating it. This blocks the final step in gastric acid secretion.
Caption: Bioactivation and mechanism of action of this compound.
Experimental Workflow for a Comparative Pharmacodynamic Study
The evaluation of the pharmacodynamic effects of PPIs typically involves a randomized, crossover clinical trial design where healthy volunteers or patients with acid-related disorders receive different PPIs for a defined period. The primary endpoint is the measurement of intragastric pH over a 24-hour period.
References
AGN-201904Z Demonstrates Superior and Extended Gastric Acid Suppression in In Vivo Studies
A comprehensive analysis of preclinical data highlights the prolonged duration of action of AGN-201904Z, a novel pro-proton pump inhibitor, in comparison to existing treatments for acid-related disorders. This guide provides an objective comparison of this compound's performance against the current standard of care, supported by experimental data and detailed methodologies.
This compound, a new, slowly absorbed, acid-stable pro-drug of omeprazole, has been shown to provide more significant and prolonged suppression of gastric acid compared to esomeprazole (B1671258).[1][2] As a member of the proton pump inhibitor (PPI) class of drugs, this compound is designed to be rapidly converted to its active metabolite, omeprazole, in the systemic circulation, leading to an extended residence time and a longer duration of therapeutic effect.[1] This extended action addresses a key limitation of current PPIs, offering the potential for true once-a-day dosing and improved clinical efficacy, particularly in controlling nocturnal acid breakthrough.
Comparative Efficacy: this compound vs. Esomeprazole
A randomized, open-label, parallel-group, investigator-blinded study in healthy male volunteers provides the primary evidence for the extended duration of action of this compound.[1] The study compared the effects of this compound (600 mg/day) with esomeprazole (40 mg/day) on intragastric pH over a five-day period.
Pharmacodynamic Data
The key pharmacodynamic measure in this study was the 24-hour intragastric pH profile. The data presented below clearly indicates a superior acid-suppressing effect of this compound, particularly during the nocturnal period.
| Parameter | Day 1 | Day 5 |
| Median Nocturnal pH | ||
| This compound | Significantly Higher vs. Esomeprazole | 5.38 |
| Esomeprazole | - | 2.97 |
| 24-Hour Median pH | ||
| This compound | - | 5.59 |
| Esomeprazole | - | 4.50 |
| % Time with Nocturnal pH ≥ 4 | ||
| This compound | 1.8 times greater than Esomeprazole | Significantly Higher vs. Esomeprazole |
| Esomeprazole | - | - |
| % Time with 24-Hour pH ≥ 5 | ||
| This compound | Significantly Higher vs. Esomeprazole | Significantly Higher vs. Esomeprazole |
| Esomeprazole | - | - |
| % Time with Nocturnal pH ≥ 5 | ||
| This compound | Significantly Higher vs. Esomeprazole | Significantly Higher vs. Esomeprazole |
| Esomeprazole | - | - |
Table 1: Comparative Pharmacodynamic Data of this compound and Esomeprazole.[1]
Pharmacokinetic Data
The prolonged pharmacodynamic effect of this compound is directly correlated with its pharmacokinetic profile. The area under the plasma concentration-time curve (AUC) for the active metabolite, omeprazole, was significantly higher following administration of this compound compared to esomeprazole.
| Parameter | Day 5 |
| AUC of Active Metabolite (Omeprazole) | |
| This compound | Twice that of Esomeprazole |
| Esomeprazole | - |
Table 2: Comparative Pharmacokinetic Data.
Comparison with Other Proton Pump Inhibitors
While direct comparative studies between this compound and other PPIs are limited, a five-way crossover study provides valuable context by comparing the efficacy of several established PPIs. This data further underscores the potential advantages of a compound with an extended duration of action like this compound.
| Parameter (Day 5) | Esomeprazole (40 mg) | Rabeprazole (20 mg) | Omeprazole (20 mg) | Lansoprazole (30 mg) | Pantoprazole (40 mg) |
| Mean time intragastric pH > 4.0 (hours) | 14.0 | 12.1 | 11.8 | 11.5 | 10.1 |
Table 3: Comparison of Mean Time Intragastric pH > 4.0 for Commonly Prescribed PPIs.
Experimental Protocols
In Vivo Validation of this compound
The primary study validating the extended duration of action of this compound was a randomized, open-label, parallel-group, investigator-blinded intragastric pH study.
-
Participants: 24 healthy, Helicobacter pylori-negative male volunteers.
-
Treatment Arms:
-
This compound enteric-coated capsules (600 mg/day)
-
Esomeprazole delayed-release tablets (40 mg/day)
-
-
Duration: 5 days.
-
Methodology:
-
Baseline 24-hour intragastric pH recordings were obtained from all participants.
-
Participants were randomized to receive either this compound or esomeprazole once daily for five consecutive days.
-
Continuous 24-hour intragastric pH monitoring was performed on Day 1, Day 3, and Day 5 of treatment.
-
Blood samples were collected at specified time points to determine the plasma concentrations of omeprazole, this compound, and gastrin.
-
-
Primary Endpoints:
-
Median nocturnal pH.
-
Proportion of nocturnal time with pH ≥ 4.
-
24-hour and nocturnal time with pH ≥ 5.
-
Visualizing the Mechanism and Workflow
To further elucidate the underlying biology and experimental design, the following diagrams illustrate the proton pump inhibitor signaling pathway and the clinical trial workflow.
Caption: Signaling pathway of this compound's active metabolite on the gastric proton pump.
Caption: Experimental workflow for the comparative in vivo study of this compound.
References
A Researcher's Guide to Statistical Analysis for Comparing PPI Efficacy in Preclinical Studies
For researchers, scientists, and drug development professionals, the rigorous comparison of Proton Pump Inhibitors (PPIs) in preclinical settings is fundamental to identifying promising therapeutic candidates. This guide provides an objective comparison of statistical methodologies, supported by detailed experimental protocols and data, to ensure the robust evaluation of PPI efficacy. The cornerstone of such evaluations lies in selecting appropriate preclinical models, defining clear endpoints, and applying valid statistical analyses to interpret the resulting data.
Preclinical Models and Quantitative Endpoints
The efficacy of a PPI is primarily assessed by its ability to inhibit gastric acid secretion and protect against ulcer formation. Several well-established animal models are employed for this purpose, each providing specific quantitative endpoints for statistical comparison.
-
Pylorus-Ligated Rat Model: This widely used model involves the surgical ligation of the pyloric sphincter, leading to the accumulation of gastric acid.[1] It is a valuable method for evaluating both the anti-secretory and anti-ulcer activities of drugs.[1] Key parameters measured include gastric volume, free and total acidity, gastric pH, and the ulcer index.[1]
-
Histamine-Induced Gastric Acid Secretion Model: This model assesses a PPI's ability to inhibit gastric acid secretion stimulated by histamine, a key secretagogue.[1] The primary endpoint is the acid output, typically measured by titration and expressed in µEq/min.[1]
-
In Vitro Isolated Gastric Glands: This method provides a direct assessment of a PPI's inhibitory effect on the proton pump. The accumulation of a weak base, such as ¹⁴C-aminopyrine, in the acidic spaces of the glands is measured. The key endpoint is the IC50, which represents the concentration of the PPI required to inhibit acid secretion by 50%. A lower IC50 value indicates higher potency.
Statistical Methodologies for Efficacy Comparison
The choice of statistical test is dictated by the study design, the type of data collected, and the number of groups being compared.
Comparing Two Groups (e.g., One PPI vs. Control):
-
Continuous Data (e.g., Gastric Volume, pH, Acid Acidity): For data that follows a normal (Gaussian) distribution, the unpaired Student's t-test is appropriate. If the data does not follow a normal distribution, a non-parametric alternative like the Mann-Whitney test should be used.
-
Categorical Data (e.g., Presence/Absence of Ulcers): The Chi-squared test or Fisher's exact test is used to compare proportions between the two groups.
Comparing More Than Two Groups (e.g., Multiple PPIs or Doses vs. Control):
-
Continuous Data: The Analysis of Variance (ANOVA) is the standard method for comparing the means of three or more groups. If the ANOVA result is statistically significant, it indicates that at least one group is different from the others. Post-hoc tests (e.g., Tukey's, Dunnett's) are then required to identify which specific groups differ. For non-normally distributed data, the Kruskal-Wallis test is the appropriate non-parametric alternative.
-
Categorical Data: The Chi-squared test can be extended to compare proportions across multiple groups.
Analyzing Dose-Response Relationships:
-
Dose-response curves are crucial for characterizing the potency (EC50) and efficacy of a drug. These curves are typically sigmoidal when the response is plotted against the logarithm of the dose.
-
Non-linear regression is the preferred method for fitting dose-response data, often using models like the four-parameter logistic equation (Hill equation). This analysis yields key parameters such as the EC50 (or IC50 for inhibition), the Hill slope, and the maximum response.
-
Statistical tests, such as an F-test or t-test, can then be used to compare the best-fit values of these parameters (e.g., logEC50) between different PPIs to determine if there are significant differences in potency or efficacy.
Data Presentation
Summarizing quantitative data in structured tables is essential for clear comparison.
Table 1: Comparison of PPI Efficacy in Pylorus-Ligated Rats
| Parameter | Control | Omeprazole (20 mg/kg) | Rabeprazole (20 mg/kg) | Lansoprazole (20 mg/kg) | Statistical Test |
| Gastric Volume (ml) | 10.2 ± 0.38 | 6.0 ± 0.21 | 5.26 ± 0.19 | 6.7 ± 0.25 | One-Way ANOVA |
| Free Acidity (mEq/L) | 83.6 ± 2.12 | 40.8 ± 1.24 | 30.5 ± 1.15 | 58.0 ± 1.89 | One-Way ANOVA |
| Total Acidity (mEq/L) | 110.8 ± 2.54 | 58.0 ± 1.56 | 49.6 ± 1.42 | 72.0 ± 2.03 | One-Way ANOVA |
| Gastric pH | 1.82 ± 0.05 | 4.53 ± 0.11 | 4.85 ± 0.13 | 4.27 ± 0.10 | One-Way ANOVA |
| Ulcer Index | 14.8 ± 0.52 | 2.36 ± 0.18 | 1.58 ± 0.14 | 2.98 ± 0.21 | One-Way ANOVA |
| % Protection | - | 84.04% | 89.36% | 79.78% | Chi-squared Test |
| Data presented as mean ± SD. Statistical significance would be determined by post-hoc tests following ANOVA. |
Table 2: Statistical Test Selection Guide
| Number of Groups | Data Type | Normally Distributed? | Recommended Test |
| Two | Continuous | Yes | Unpaired t-test |
| Two | Continuous | No | Mann-Whitney test |
| Two | Categorical | N/A | Chi-squared / Fisher's exact test |
| Three or More | Continuous | Yes | One-Way ANOVA + post-hoc test |
| Three or More | Continuous | No | Kruskal-Wallis test |
| Three or More | Categorical | N/A | Chi-squared test |
| Dose-Response | Continuous | N/A | Non-linear Regression |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Visual diagrams are critical for illustrating complex biological pathways, experimental designs, and logical frameworks for analysis.
References
Independent Verification of AGN-201904Z's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AGN-201904Z, a novel pro-proton pump inhibitor (pro-PPI), with established alternatives for the management of acid-related gastrointestinal disorders. The information presented is based on available pre-clinical and clinical data to aid in the independent verification of its therapeutic potential.
Executive Summary
This compound is a pro-drug of omeprazole, designed for a slower absorption and prolonged residence time in the systemic circulation.[1] This mechanism aims to provide a more consistent and sustained suppression of gastric acid compared to conventional proton pump inhibitors (PPIs). A key clinical study has demonstrated that this compound achieves significantly greater and more prolonged acid suppression, particularly during nighttime, when compared to esomeprazole (B1671258), a widely used PPI.[2] This enhanced pharmacodynamic profile suggests a potential for improved efficacy in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.
Comparison with Alternative Therapies
The primary therapeutic alternatives to this compound fall into the class of proton pump inhibitors (PPIs) and histamine-2 receptor antagonists (H2RAs).
Quantitative Data Summary
The following table summarizes the key pharmacodynamic parameters from a head-to-head study comparing this compound with esomeprazole in healthy volunteers.
| Parameter | This compound (600 mg/day) | Esomeprazole (40 mg/day) | p-value |
| Median 24-hour intragastric pH (Day 5) | Significantly higher | Lower | < 0.0001[2] |
| Median nocturnal intragastric pH (Day 5) | Significantly higher | Lower | < 0.0001[2] |
| Area Under the Curve (AUC) of active metabolite (omeprazole vs. esomeprazole) (Day 5) | Twice that of esomeprazole | - | Not specified |
Data extracted from Hunt et al., 2008.[2]
Experimental Protocols
Key Experiment: Pharmacodynamic and Pharmacokinetic Comparison of this compound and Esomeprazole
Objective: To compare the effect of this compound and esomeprazole on 24-hour intragastric pH in healthy volunteers.[2]
Study Design: A randomized, open-label, parallel-group, investigator-blinded study.[2]
Participants: 24 healthy, Helicobacter pylori-negative male volunteers.[2]
Intervention: [2]
-
Group 1: this compound enteric-coated capsules (600 mg/day) for 5 days.
-
Group 2: Esomeprazole delayed-release tablets (40 mg/day) for 5 days.
Methodology: [2]
-
Baseline Measurement: A 24-hour intragastric pH recording was performed at baseline for all participants.
-
Drug Administration: Participants received their assigned medication daily for five consecutive days.
-
pH Monitoring: 24-hour intragastric pH recordings were repeated on Day 1, Day 3, and Day 5 of treatment.
-
Pharmacokinetic Analysis: Blood samples were collected to measure the plasma concentrations of the active metabolites (omeprazole for this compound and esomeprazole).
Key Efficacy Endpoints: [2]
-
Median 24-hour intragastric pH.
-
Median nocturnal intragastric pH.
-
Percentage of time with intragastric pH > 4.
Visualizations
Signaling Pathway of Proton Pump Inhibitors
Caption: Mechanism of action of this compound, a pro-drug of a proton pump inhibitor.
Experimental Workflow: this compound vs. Esomeprazole Study
Caption: Workflow of the comparative study between this compound and esomeprazole.
Logical Relationship: Therapeutic Comparison
Caption: Comparative therapeutic profile of this compound against other acid suppressants.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling AGN-201904Z
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of AGN-201904Z. As a preferred source for laboratory safety and chemical handling, this guide aims to build deep trust by delivering value beyond the product itself. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research outcomes.
This compound is identified as a slowly absorbed, acid-stable pro-drug of omeprazole, a proton pump inhibitor (PPI).[1] It is intended for research use only and is not for human or veterinary use.[1] In the systemic circulation, this compound is rapidly converted to its active form, omeprazole.
Personal Protective Equipment (PPE) and Handling
While specific data for this compound is limited, the following PPE and handling procedures are recommended based on the nature of the compound as a research chemical and its conversion to omeprazole.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of the compound. |
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Recommended short-term storage is at 0-4°C and long-term storage at -20°C.[1]
-
Spill Management: In case of a spill, avoid generating dust. Wear appropriate PPE, absorb the spill with inert material, and place it in a sealed container for disposal.
Operational Plans
Solution Preparation
Stock solutions should be prepared with care to ensure accuracy and stability.
| Parameter | Guideline |
| Solvent | Follow the supplier's recommendation for the appropriate solvent. |
| Concentration | Prepare the desired concentration based on the experimental protocol. |
| Storage of Stock Solutions | Store stock solutions at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain. |
| Contaminated Labware | Dispose of contaminated items such as vials, pipette tips, and gloves as chemical waste. |
| Solutions | Collect waste solutions in a designated, properly labeled, and sealed container for chemical waste disposal. |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is converted to omeprazole. Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in the gastric parietal cells. This inhibition prevents the final step in gastric acid secretion.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a proton pump inhibitor like this compound in a preclinical model.
Caption: General experimental workflow.
Key Experimental Protocol: In Vivo Efficacy Study
This protocol provides a detailed methodology for a key experiment to assess the in vivo efficacy of this compound.
Objective: To evaluate the gastroprotective effect of this compound in a rodent model of gastric ulcers.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Inducing agent (e.g., indomethacin (B1671933) or ethanol)
-
Male Wistar rats (200-250g)
-
Oral gavage needles
-
Surgical instruments for tissue collection
-
Formalin solution (10%)
-
Microscope
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Fasting: Fast the animals for 24 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into three groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: Positive control (e.g., Omeprazole, 10 mg/kg)
-
-
Dosing: Administer the respective treatments orally via gavage.
-
Ulcer Induction: One hour after treatment, induce gastric ulcers by oral administration of the inducing agent.
-
Euthanasia and Tissue Collection: After a set period (e.g., 4 hours), euthanize the animals and carefully dissect the stomachs.
-
Ulcer Scoring: Open the stomachs along the greater curvature, rinse with saline, and score the ulcers based on their number and severity.
-
Histopathology: Fix a portion of the gastric tissue in 10% formalin for histopathological examination.
-
Data Analysis: Analyze the ulcer index and histopathological data using appropriate statistical methods (e.g., ANOVA).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
